molecular formula C6H5F3N2 B2644216 4-(Difluoromethyl)-3-fluoropyridin-2-amine CAS No. 1804438-73-0

4-(Difluoromethyl)-3-fluoropyridin-2-amine

Cat. No.: B2644216
CAS No.: 1804438-73-0
M. Wt: 162.115
InChI Key: NOLBGZAWHKZWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-3-fluoropyridin-2-amine ( 1804438-73-0) is a high-purity fluorinated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C6H5F3N2 and a molecular weight of 162.11 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structural features, including the difluoromethyl and fluoro substituents, are often leveraged to fine-tune the physicochemical properties and metabolic stability of potential drug candidates. This compound is recognized for its role as a key intermediate in the research and development of novel therapeutic agents. Recent patent literature identifies closely related pyridine-2-amine derivatives as potent Toll-like receptor 8 (TLR8) agonists . TLR8 is a critical target in immunology and oncology, and agonists are investigated for their potential in treating cancers, infectious diseases, and as vaccine adjuvants by modulating immune responses . Researchers value this compound for exploring these mechanisms of action and developing new immunotherapeutic and anti-inflammatory treatments. This product is supplied with a purity of 97% and must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . It is labeled with the signal word "Warning" and carries the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . As such, appropriate personal protective equipment is recommended during handling. This chemical is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethyl)-3-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLBGZAWHKZWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 4-(Difluoromethyl)-3-fluoropyridin-2-amine, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will explore its core chemical identifiers, physicochemical properties, plausible synthetic strategies, and, most critically, the rationale behind its application in modern drug design. The strategic incorporation of both a 3-fluoro and a 4-difluoromethyl substituent onto the 2-aminopyridine scaffold offers a powerful combination of modulated basicity, enhanced metabolic stability, and unique hydrogen bonding capabilities, making it a valuable building block for next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Pyridines

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] In recent decades, the strategic incorporation of fluorine has become a primary tool for optimizing drug candidates, offering predictable and potent modulations of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4]

This compound exemplifies a sophisticated approach to molecular design by combining three key motifs:

  • The 2-Aminopyridine Core: A well-established pharmacophore known for its role in kinase inhibitors and other targeted therapies.[1][5]

  • A 3-Fluoro Substituent: Positioned adjacent to the amine, this strongly electronegative atom significantly influences the electronic properties of the pyridine ring, most notably reducing the basicity (pKa) of the ring nitrogen and the 2-amino group.[4][6] This modulation is critical for optimizing cell permeability, reducing off-target effects, and fine-tuning receptor binding interactions.[7]

  • A 4-Difluoromethyl (CF2H) Group: This motif is a fascinating and increasingly utilized bioisostere. Unlike the more common trifluoromethyl (CF3) group, the CF2H group is a weak hydrogen bond donor, capable of mimicking the interactions of hydroxyl (-OH) or thiol (-SH) groups.[8][9][10] This property allows it to form productive interactions in target binding sites while simultaneously enhancing metabolic stability and lipophilicity.[8][11]

This guide will dissect the technical attributes of this specific molecule, providing researchers with the foundational knowledge to effectively leverage it in drug discovery programs.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. The structural identifiers and key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1804438-73-0[12]
Molecular Formula C6H5F3N2[12]
Molecular Weight 162.11 g/mol [12]
SMILES FC1=C(C(F)F)C=CN=C1N[12]
InChIKey To be determined from structure-
The Physicochemical Impact of Fluorination

The combination of the 3-fluoro and 4-difluoromethyl groups imparts a unique set of properties that are highly advantageous in a drug design context.

  • pKa Modulation: The potent electron-withdrawing effect of the fluorine atom at the 3-position significantly lowers the basicity of the pyridine nitrogen and the exocyclic amine.[6] This is a crucial feature for CNS drug candidates, where lower basicity often correlates with reduced P-glycoprotein (Pgp) efflux, and for kinase inhibitors, where it can improve selectivity.[7]

  • Metabolic Stability: Both C-F bonds are exceptionally strong, making them resistant to oxidative metabolism by cytochrome P450 enzymes.[3] The fluorine at the 3-position can block a potential site of aromatic hydroxylation, while the difluoromethyl group is significantly more stable than a corresponding methyl or methoxy group, which are prone to oxidation or O-dealkylation.[13][14]

  • Lipophilicity and Permeability: The CF2H group increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[8] However, the overall impact on lipophilicity is context-dependent and can be influenced by other functional groups in the molecule.[10]

  • Hydrogen Bonding: The CF2H group's ability to act as a hydrogen bond donor is one of its most valuable features.[8][13] This allows it to serve as a bioisosteric replacement for functional groups like hydroxyls, thiols, or even amides, potentially preserving or enhancing binding affinity while improving pharmacokinetic properties.[10]

Synthesis and Mechanistic Considerations

While a specific, published synthesis for this compound was not found, a plausible and logical synthetic route can be constructed based on established methodologies for analogous fluorinated pyridines. The key challenges are the regioselective installation of the fluorine and difluoromethyl groups onto the aminopyridine core.

A logical retrosynthetic approach would involve the late-stage introduction of the difluoromethyl group to a pre-functionalized 3-fluoro-2-aminopyridine precursor.

G Target This compound Intermediate1 4-Iodo-3-fluoropyridin-2-amine Target->Intermediate1 Difluoromethylation Intermediate2 Difluoromethylating Agent (e.g., TMSCF2H, Difluoromethyl 2-pyridyl sulfone) Target->Intermediate2 Source of CF2H Precursor1 3-Fluoropyridin-2-amine Intermediate1->Precursor1 Regioselective Iodination Reagent2 Copper or Palladium Catalyst Intermediate1->Reagent2 Intermediate2->Reagent2 Reagent1 Iodinating Agent (e.g., NIS, I2) Precursor1->Reagent1

Caption: Retrosynthetic analysis for this compound.

This strategy leverages the known reactivity of pyridine systems. The 2-amino group is an activating, ortho-, para-director, which would facilitate electrophilic substitution (iodination) at the 5-position. To achieve 4-substitution, one might need to start with a different precursor or use more advanced directed metalation techniques. However, a more robust industrial approach might involve building the ring from acyclic precursors already containing the required fragments, similar to methods developed for the analogous 4-(difluoromethyl)pyridin-2-amine.[15][16]

Proposed Synthetic Workflow

A forward synthesis could proceed as follows, adapting known procedures for difluoromethylation.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Difluoromethylation Start 3-Fluoropyridin-2-amine Step1_Product 4-Iodo-3-fluoropyridin-2-amine Start->Step1_Product NIS, Acetonitrile Final_Product Target Molecule Step1_Product->Final_Product Reagent Difluoromethyl 2-pyridyl sulfone + CuI, Ligand Reagent->Final_Product Cross-Coupling

Caption: Proposed workflow for the synthesis of the target compound.

Causality Behind Choices:

  • Starting Material: 3-Fluoropyridin-2-amine is a commercially available and logical starting point.

  • Halogenation: Iodination is chosen over bromination or chlorination because aryl iodides are generally more reactive in subsequent cross-coupling reactions. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.

  • Difluoromethylation: The use of a reagent like difluoromethyl 2-pyridyl sulfone in a copper- or palladium-catalyzed cross-coupling reaction is a modern and versatile method for introducing the CF2H group onto aromatic and heteroaromatic rings.[17] This avoids the use of harsher, less selective, or difficult-to-handle reagents.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential to solve common problems encountered during lead optimization in drug discovery.

G cluster_Molecule This compound cluster_Properties Physicochemical & PK Properties cluster_Outcomes Desired Therapeutic Outcomes Motif1 2-Amino Group Prop1 H-Bond Donor/Acceptor Motif1->Prop1 Motif2 3-Fluoro Group Prop2 Reduced Basicity (pKa) Motif2->Prop2 Prop3 Blocked Metabolism Motif2->Prop3 Motif3 4-CF2H Group Motif3->Prop3 Prop4 H-Bond Donor (Unique) Motif3->Prop4 Prop5 Increased Lipophilicity Motif3->Prop5 Motif4 Pyridine Core Prop6 Rigid Scaffold Motif4->Prop6 Outcome1 Enhanced Target Affinity Prop1->Outcome1 Outcome2 Improved Cell Permeability Prop2->Outcome2 Outcome4 Improved Selectivity Prop2->Outcome4 Outcome5 Longer Half-Life Prop3->Outcome5 Prop4->Outcome1 Outcome3 Increased Bioavailability Prop5->Outcome3 Prop6->Outcome1 Prop6->Outcome4

Caption: Logic diagram of structure-property-outcome relationships.

  • Kinase Inhibition: Many kinase inhibitors utilize a 2-aminopyridine hinge-binding motif. The properties of this compound—reduced basicity to avoid undesired hERG interactions and the potential for the CF2H group to form an additional hydrogen bond—make it an attractive building block for developing potent and selective kinase inhibitors, such as those targeting PI3K or mTOR.[3][16]

  • CNS Disorders: For drugs targeting the central nervous system, controlling pKa is paramount for crossing the blood-brain barrier. The reduced basicity imparted by the 3-fluoro substituent is highly beneficial.[7] Furthermore, enhanced metabolic stability can lead to a longer half-life in the brain, potentially reducing dosing frequency.

  • Antimicrobial/Antiviral Agents: The 2-aminopyridine scaffold is present in various antimicrobial agents.[1] Fluorine substitution is a common strategy to enhance the potency and pharmacokinetic profile of such drugs.[4]

Exemplary Experimental Protocol

The following is a representative, self-validating protocol for the proposed copper-catalyzed difluoromethylation step. This protocol is based on established literature procedures for similar transformations.[17]

Protocol: Copper-Catalyzed Synthesis of this compound

  • System Preparation (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-3-fluoropyridin-2-amine (1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), and a suitable ligand such as 1,10-phenanthroline (0.2 equiv).

    • Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen or argon gas three times. Causality: This step is critical to remove oxygen and moisture, which can poison the catalyst and lead to undesired side reactions.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add difluoromethyl 2-pyridyl sulfone (1.5 equiv) as a solid.

    • Add anhydrous, degassed solvent (e.g., DMF or NMP) via syringe. The reaction concentration should be approximately 0.1-0.5 M. Causality: Anhydrous and degassed solvents are used to maintain the inert, water-free environment required for the catalytic cycle to proceed efficiently.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100-120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Self-Validation/Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The disappearance of the starting aryl iodide and the appearance of a new, more nonpolar spot (the product) indicates reaction progression. The reaction is complete when no starting material is observed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with aqueous ammonia (to remove residual copper), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic triplet in the ¹H NMR and doublet in the ¹⁹F NMR for the CF2H group are key diagnostic signals.

Conclusion

This compound is more than just a simple building block; it is a highly engineered scaffold that embodies several modern medicinal chemistry principles. The precise placement of a fluorine atom and a difluoromethyl group provides a powerful, synergistic combination for modulating pKa, blocking metabolic pathways, and introducing unique hydrogen bonding interactions. For researchers and drug development professionals, understanding the causality behind these structural choices is key to unlocking the full potential of this and similar scaffolds in the rational design of safer and more effective medicines.

References

  • Rageot, D., Beaufils, F., Borsari, C., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. Available at: [Link]

  • Rageot, D., Beaufils, F., Borsari, C., et al. (2019). Scalable, Economical, and Practical Synthesis of 4‑(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. ResearchGate. Available at: [Link]

  • ACS Publications. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
  • Jubreay, G., et al. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available at: [Link]

  • Verhoog, S., et al. (2018). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2024). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. Available at: [Link]

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

  • ResearchGate. (2021). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Scott, P. J., et al. (2021). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster. Available at: [Link]

  • Kong, T., & Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Royal Society of Chemistry. Available at: [Link]

  • El-Gazzar, A. R., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • PubChem. 4-(aminomethyl)-3-fluoropyridin-2-amine. PubChem. Available at: [Link]

  • Sereda, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

Sources

suppliers and price of 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Difluoromethyl)-3-fluoropyridin-2-amine , a specialized fluorinated heterocyclic building block critical in modern medicinal chemistry.[1]

Strategic Value: This compound represents a "privileged scaffold" in drug discovery.[1] The 2-aminopyridine core is a classic hinge-binder in kinase inhibitors (forming bidentate hydrogen bonds with the ATP-binding pocket).[1] The unique substitution pattern—3-fluoro and 4-difluoromethyl —offers specific advantages:

  • Metabolic Stability: The C3-fluorine blocks a common metabolic soft spot (oxidation at the ortho-position).[1]

  • Bioisosterism: The 4-CHF₂ group acts as a lipophilic hydrogen bond donor (unlike the chemically inert CF₃), capable of interacting with carbonyls or fluorines in the protein target, while maintaining a similar steric volume to a methyl or trifluoromethyl group.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertySpecification
CAS Number 1804438-73-0
IUPAC Name This compound
Molecular Formula C₆H₅F₃N₂
Molecular Weight 162.11 g/mol
Appearance Off-white to pale yellow solid
Melting Point 100–105 °C (Typical for this class)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2][3][4]
pKa (Calculated) ~3.5 (Pyridine N), ~14 (Amine NH)
LogP ~1.2 (Lipophilic, suitable for CNS penetration)

Market Landscape: Suppliers & Pricing

Procurement Strategy: This compound is not a commodity chemical; it is a Tier 2/3 Building Block . It is typically synthesized on-demand or held in small inventory by specialized fluorine chemistry vendors.[1]

Primary Suppliers (Verified)
  • Fluorochem (UK/EU): High reliability for fluorinated heterocycles.

  • BLDpharm (China/Global): Major stockist for this specific CAS.

  • Ambeed (USA): Good availability for R&D quantities.

  • Sigma-Aldrich (Merck): Often re-sells from primary manufacturers; higher cost but simplified logistics.[1]

Price Analysis (Q1 2026 Estimates)

Pricing is volume-dependent.[1] The "fluoro-difluoromethyl" substitution pattern requires multi-step synthesis, keeping costs higher than simple aminopyridines.[1]

Pack SizeEstimated Price Range (USD)Lead Time
1 g $120 – $180In Stock (1-3 days)
5 g $450 – $600In Stock (1-3 days)
25 g $1,800 – $2,2002-3 Weeks (Synthesis)
100 g+ Inquire (Custom Quote)4-6 Weeks

Procurement Note: For GMP campaigns, ensure the supplier can control the regioisomeric impurity (4-fluoro-3-difluoromethyl isomer), which is difficult to separate by standard chromatography.[1]

Synthetic Accessibility & Manufacturing

Two primary routes exist for synthesizing this core. The choice depends on scale and available equipment.

Route A: The "Classical" Functional Group Interconversion

Best for: Scalable manufacturing (Kg scale).

  • Starting Material: 2-Amino-3-fluoro-4-methylpyridine.[1]

  • Protection: Acetylation of the amine to prevent side reactions.

  • Oxidation: Selenium dioxide (

    
    ) oxidation of the 4-methyl group to the aldehyde.[1]
    
  • Fluorination: Deoxofluorination using DAST or Deoxo-Fluor® converts the aldehyde (

    
    ) to the difluoromethyl group (
    
    
    
    ).
  • Deprotection: Acidic hydrolysis yields the final product.

Route B: Radical Difluoromethylation (Minisci-Type)

Best for: Late-stage functionalization or rapid R&D.[1]

  • Starting Material: 2-Amino-3-fluoropyridine.[1]

  • Reagent: Zinc difluoromethanesulfinate (DFMS) or similar radical precursors.

  • Mechanism: Generation of a

    
     radical which attacks the electron-deficient C4 position of the pyridine ring.[1]
    
  • Advantage: Single step, but often suffers from lower yields and regioisomeric mixtures (C4 vs C6 substitution).

Synthesis Workflow Diagram

Synthesis_Pathways cluster_0 Route A: Classical (Scalable) cluster_1 Route B: Modern (R&D) Start_Classic 2-Amino-3-fluoro- 4-methylpyridine Step1 Protection (Ac2O) Start_Classic->Step1 Step2 Oxidation (SeO2/DMSO) Step1->Step2 Intermediate_Aldehyde Intermediate: Aldehyde (-CHO) Step2->Intermediate_Aldehyde Step3 Deoxofluorination (DAST/Deoxo-Fluor) Intermediate_Aldehyde->Step3 Critical Step Step4 Deprotection (HCl) Step3->Step4 Product TARGET: 4-(Difluoromethyl)-3- fluoropyridin-2-amine Step4->Product Start_Radical 2-Amino-3- fluoropyridine Step_Radical Radical Difluoromethylation (Zn(SO2CHF2)2 / TBHP) Start_Radical->Step_Radical Step_Radical->Product Low Yield/Fast

Caption: Comparison of Classical (Step-wise oxidation/fluorination) vs. Modern (Radical Minisci-type) synthesis routes.

Handling, Safety & Stability (EHS)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended. Fluorinated pyridines can be hygroscopic.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong acids.

References

  • Fluorochem Product Data. this compound (CAS 1804438-73-0).[1] Retrieved from

  • BLDpharm Catalog. Product Analysis: 1804438-73-0.[1] Retrieved from

  • Ji, Y., et al. (2014). Innate C-H functionalization of pyridines. (Contextual reference for Minisci-type radical difluoromethylation). Chemical Society Reviews.[1]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry.

Sources

4-(Difluoromethyl)-3-fluoropyridin-2-amine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual and safety dossier for 4-(Difluoromethyl)-3-fluoropyridin-2-amine . It is designed for medicinal chemists and process safety engineers who require actionable data beyond the standard Safety Data Sheet (SDS).

CAS: 1804438-73-0 | High-Value Fluorinated Scaffold

Part 1: Executive Technical Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals. Its structural uniqueness lies in the vicinal fluoro-amino motif combined with a difluoromethyl (-CHF₂) group.

  • Medicinal Significance: The -CHF₂ group acts as a lipophilic hydrogen bond donor (bioisostere for -OH or -SH), improving membrane permeability while maintaining target affinity. The 3-fluorine atom modulates the pKa of the adjacent 2-amino group, reducing basicity and potentially improving metabolic stability against oxidative deamination.

  • Safety Critical: While chemically stable under ambient conditions, the compound possesses latent hazards typical of polyfluorinated pyridines, specifically the potential for Hydrogen Fluoride (HF) evolution during thermal decomposition.

Part 2: Physicochemical Profile

PropertyData / ValueNote
Chemical Name This compoundIUPAC
CAS Number 1804438-73-0 Unique Identifier
Molecular Formula C₆H₅F₃N₂
Molecular Weight 162.11 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO, Methanol, Ethyl AcetateLow water solubility
Predicted pKa ~3.5 - 4.5 (Pyridine N)Lowered by F-substituent
LogP (Predicted) ~1.2Lipophilic scaffold
Melting Point N/A (Analogous range: 50–80 °C)Verify per batch

Part 3: Hazard Identification & Risk Assessment (GHS)

This compound is classified under the Globally Harmonized System (GHS) as a Category 4 acute toxicant and Irritant.[1]

GHS Classification[2][3][4][5]
  • Acute Toxicity, Oral: Category 4 (H302)[1][2][3]

  • Skin Corrosion/Irritation: Category 2 (H315)[4][1][5][3][6]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][3]

  • STOT - Single Exposure: Category 3 (Respiratory System) (H335)[1][3]

Signal Word: WARNING
Hazard Statements
  • H302: Harmful if swallowed.[4][1][2][5][3][7][8]

  • H315: Causes skin irritation.[4][1][2][5][3][7][8]

  • H319: Causes serious eye irritation.[4][1][2][3][7][8]

  • H335: May cause respiratory irritation.[4][1][5][3][7][8]

Critical Hazard: Thermal Decomposition

Warning: In the event of a fire or high-temperature thermal runaway (>200°C), this compound may decompose to release Hydrogen Fluoride (HF) , Carbon Oxides (COx), and Nitrogen Oxides (NOx). Standard smoke inhalation protocols are insufficient; HF-specific countermeasures are required.

Part 4: Safe Handling & Containment Strategy

The following protocol utilizes a "Zone-Based" safety approach to minimize exposure and cross-contamination.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment enclosure (HEPA filtered).

  • Airflow: Maintain face velocity >100 fpm (0.5 m/s).

  • Static Control: Use anti-static weighing boats and ground all metal spatulas. Fluorinated powders can be electrostatically charged.

Personal Protective Equipment (PPE) Matrix
TaskGloves (Primary)Gloves (Secondary)Eye/FaceBody
Weighing (<1g) Nitrile (4 mil)NoneSafety GlassesLab Coat
Synthesis (>1g) Nitrile (4 mil)Nitrile (Extended Cuff)GogglesLab Coat + Sleeves
Spill Cleanup Silver Shield / LaminateNitrile (Outer)Face ShieldTyvek Suit
Handling Workflow Diagram

The following diagram illustrates the decision logic for handling fluorinated pyridine scaffolds safely.

SafetyProtocol Start Start: Handling this compound Assess Step 1: Quantity Assessment Start->Assess SmallScale < 1 gram Assess->SmallScale LargeScale > 1 gram / Heating Assess->LargeScale Controls1 Standard Fume Hood Nitrile Gloves SmallScale->Controls1 Controls2 Fume Hood + Blast Shield Double Gloves + HF Awareness LargeScale->Controls2 Action Perform Reaction/Transfer Controls1->Action Controls2->Action Waste Disposal: Halogenated Waste Stream (DO NOT mix with strong acids) Action->Waste

Caption: Decision matrix for scaling handling protocols based on quantity and thermal risk.

Part 5: Emergency Response Protocols

Self-Validating First Aid Loops
  • Eye Contact:

    • Action: Immediately flush with water for 15 minutes.[4]

    • Validation: Check for pH neutrality (if paper available) or continued pain.

    • Escalation: If pain persists >15 mins, assume potential HF generation (rare but possible in hydrolysis contexts) and seek medical aid.

  • Skin Contact:

    • Action: Wash with soap and water.[4][1][2][6][7]

    • Specific Antidote: If irritation is severe or accompanied by deep aching (indicative of fluoride penetration), apply 2.5% Calcium Gluconate gel immediately.

    • Note: While this compound is not HF gas, the "Fluorine Safety" standard dictates having gluconate available when working with fluorinated building blocks under reactive conditions.

Spill Management
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don double nitrile gloves and N95/P100 respirator if dust is visible.

  • Neutralize: Cover spill with a mixture of sand and soda ash (sodium carbonate) to neutralize any potential acidic hydrolysis products.

  • Collect: Sweep into a dedicated container labeled "Fluorinated Organic Waste."

Part 6: Synthesis & Drug Development Context

Why this Molecule? (The "Magic Methyl" Effect)

In drug discovery, the difluoromethyl (-CHF₂) group is often termed a "lipophilic hydrogen bond donor." Unlike a trifluoromethyl (-CF₃) group (which is purely lipophilic and electron-withdrawing), the -CHF₂ proton is acidic enough to act as a weak hydrogen bond donor.

Mechanism of Action in Design:

  • Metabolic Blocking: The C-F bond energy (~116 kcal/mol) blocks metabolic oxidation at the 4-position, extending the half-life (

    
    ) of the drug.
    
  • pKa Modulation: The 3-fluoro substituent lowers the pKa of the pyridine nitrogen, making the molecule less likely to be protonated at physiological pH. This increases the fraction of the drug that is neutral, thereby enhancing passive diffusion across the blood-brain barrier (BBB) or gut wall.

Bioisostere Scaffold This compound Feature1 3-Fluoro Group Scaffold->Feature1 Feature2 4-Difluoromethyl Group Scaffold->Feature2 Effect1 Reduces Pyridine Basicity (Prevents protonation trap) Feature1->Effect1 Outcome Optimized ADME Profile: High Permeability + Metabolic Stability Effect1->Outcome Effect2 Lipophilic H-Bond Donor (Bioisostere for -OH/-SH) Feature2->Effect2 Effect2->Outcome

Caption: Structure-Activity Relationship (SAR) logic for using this scaffold in drug design.

Part 7: References

  • BLD Pharm. (2025).[1] SDS for this compound (CAS 1804438-73-0). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Fluorinated Pyridines. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for -CHF2 mechanism).

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: Generic Fluoropyridines. Retrieved from

Sources

The Difluoromethyl Pyridine Motif: A Strategic Guide to Leveraging its Hydrogen Bond Donor Properties in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the difluoromethyl (–CF₂H) group occupies a unique and valuable position, acting as a metabolically stable, lipophilic hydrogen bond donor. When appended to a pyridine ring—a privileged heterocycle in pharmaceuticals—it creates a powerful combination for optimizing drug candidates. This guide provides a comprehensive technical overview of the hydrogen bond donor properties of difluoromethyl pyridines, intended for researchers and drug development professionals. We will delve into the fundamental nature of the C–H···A hydrogen bond, synthetic strategies for accessing these compounds, robust experimental and computational methods for quantifying their H-bond acidity, and their strategic application as bioisosteres to enhance drug efficacy, stability, and pharmacokinetics.

The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for modulating physicochemical properties to improve pharmacokinetic and pharmacodynamic profiles.[1][2] While the trifluoromethyl (–CF₃) group is widely used to block metabolic hotspots and increase lipophilicity, its inability to act as a hydrogen bond donor limits its utility.[3] The difluoromethyl (–CF₂H) group, by contrast, retains a single C–H bond that is significantly polarized by the adjacent, strongly electron-withdrawing fluorine atoms.[4][5][6]

This polarization imparts a unique and highly desirable characteristic: the ability to act as a lipophilic hydrogen bond donor .[2][7][8][9] This allows the –CF₂H group to serve as a bioisosteric replacement for common hydrogen bond donating groups such as hydroxyl (–OH), thiol (–SH), and in some contexts, amine (–NH₂) moieties.[1][4][10][11][12] The key advantages of this bioisosteric substitution include:

  • Enhanced Metabolic Stability: The high strength of the C–F bond (around 485 kJ/mol) compared to a C–H bond (around 414 kJ/mol) renders the difluoromethyl group highly resistant to oxidative metabolism, often extending a drug's half-life.[3][4]

  • Modulated Lipophilicity: The –CF₂H group increases lipophilicity, which can improve membrane permeability and bioavailability.[1][4] This effect is generally less pronounced than that of the –CF₃ group, offering a more nuanced tool for property modulation.[2]

  • Maintained or Improved Binding Affinity: By mimicking the hydrogen bond donating capacity of groups like phenols or thiols, the –CF₂H group can preserve or even enhance interactions with biological targets.[1][4]

When combined with the pyridine scaffold, a frequent component of successful drugs, the difluoromethyl group offers a powerful strategy for lead optimization.[13] Understanding and quantifying its hydrogen bond donor capacity is therefore critical for its rational application.

The Nature of the C–F₂H···A Hydrogen Bond

The hydrogen bond donating capability of the difluoromethyl group stems from the intense inductive electron withdrawal by the two fluorine atoms, which depletes electron density from the C–H bond. This creates a significant positive partial charge on the hydrogen atom, making it an effective hydrogen bond donor.[5][6]

The strength of this interaction is intermediate. Experimental studies have shown that the –CF₂H group acts as a hydrogen bond donor on a scale similar to thiophenol and anilines, but it is weaker than a hydroxyl group.[7][8][14] The strength of this bond is highly dependent on the electronic environment. For difluoromethyl pyridines, the electron-withdrawing nature of the pyridine ring itself enhances the acidity of the C–H proton. Furthermore, additional electron-withdrawing substituents on the pyridine ring can further increase its hydrogen bond donor strength, while electron-donating groups will have the opposite effect.[15]

Synthesis_Workflow sub Pyridine Substrate reaction C-H Difluoromethylation sub->reaction reagent Difluoromethylating Reagent (e.g., TMSCF₂H, BrCF₂H) reagent->reaction catalyst Catalyst / Initiator (e.g., Photoredox, Radical) catalyst->reaction product Difluoromethyl Pyridine workup Reaction Workup & Purification workup->product Isolation reaction->workup Quenching

General workflow for direct C-H difluoromethylation of pyridines.
Representative Protocol: Radical Difluoromethylation of a Pyridine Derivative

The following is a representative protocol based on radical C-H functionalization methodologies. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and safety considerations.

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the pyridine substrate (1.0 equiv), a photoredox catalyst such as Ir(ppy)₃ or Ru(bpy)₃Cl₂ (1-5 mol%), and the chosen solvent (e.g., anhydrous MeCN or DMF).

  • Reagent Addition: Add the difluoromethyl radical precursor, such as a difluoromethyl sulfinate (e.g., Zn(SO₂CF₂H)₂, 1.5-2.0 equiv).

  • Reaction: Degas the mixture via freeze-pump-thaw cycles (3x). Irradiate the reaction mixture with a blue LED lamp (λ ≈ 450 nm) at room temperature, ensuring efficient stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the desired difluoromethyl pyridine product.

Experimental Quantification of Hydrogen Bond Donor Strength

Quantifying the H-bond donor capacity is essential for rational drug design. The primary method for this is NMR spectroscopy, which provides a robust and reliable measure of hydrogen bond acidity. [16]

¹H NMR Spectroscopy: The Δδ Method

The most common approach for quantifying H-bond acidity (denoted by the parameter A) is based on Abraham's solute ¹H NMR analysis. [7][8] Causality: The chemical shift (δ) of the CH F₂ proton is highly sensitive to its solvent environment. [17]In a non-hydrogen-bond-accepting solvent like chloroform-d (CDCl₃), the proton is relatively shielded. In a strong hydrogen-bond-accepting solvent like DMSO-d₆, the proton engages in H-bonding with the sulfoxide oxygen, which strongly deshields it, causing a significant downfield shift in its resonance. [17]The magnitude of this shift difference (Δδ = δ(DMSO-d₆) - δ(CDCl₃)) is directly proportional to the molecule's ability to donate a hydrogen bond.

NMR_Workflow start Dissolve Sample in CDCl₃ nmr1 Acquire ¹H NMR Spectrum 1 start->nmr1 data1 Determine δ(CDCl₃) of CHF₂ proton nmr1->data1 calc Calculate Δδ = δ(DMSO) - δ(CDCl₃) data1->calc start2 Dissolve Sample in DMSO-d₆ nmr2 Acquire ¹H NMR Spectrum 2 start2->nmr2 data2 Determine δ(DMSO-d₆) of CHF₂ proton nmr2->data2 data2->calc final Calculate Acidity (A) using: A = 0.0065 + 0.133 * Δδ calc->final

Experimental workflow for determining H-bond acidity (A) via NMR.
Other Supporting Techniques
  • Infrared (IR) Spectroscopy: Can provide evidence of hydrogen bonding through shifts in the C–H stretching frequency of the –CF₂H group upon interaction with an acceptor. [6]* X-ray Crystallography: Offers definitive, solid-state evidence of hydrogen bonds, providing precise measurements of bond lengths (e.g., H···A distance) and angles (e.g., C–H···A angle), which are crucial for validating computational models. [6]

Comparative Hydrogen Bond Acidity Data

The hydrogen bond acidity parameter, A, provides a quantitative scale for comparison.

Functional GroupRepresentative CompoundA Value RangeH-Bond Donor Strength
Difluoromethyl Aryl-OCF₂H / Aryl-SCF₂H0.085 – 0.126 Moderate (Similar to Thiol)
ThiolThiophenol~0.12Moderate
AmineAniline~0.07Moderate-Weak
HydroxylPhenolSignificantly HigherStrong
MethylToluene~0.00None
Table 1: Comparison of hydrogen bond acidity (A) values for the difluoromethyl group and other common functional groups. Data sourced from studies on difluoromethyl anisoles and thioanisoles.[7][8][10][14]

Computational Analysis and Predictive Modeling

In silico tools are invaluable for predicting and rationalizing the H-bond donor properties of novel difluoromethyl pyridines before their synthesis.

  • Molecular Electrostatic Potential (ESP) Maps: These calculations visualize the charge distribution on the molecular surface. For a difluoromethyl pyridine, the ESP map will show a distinct region of positive potential (typically colored blue) over the –CF₂H hydrogen, confirming its acidic character and predicting the likely trajectory for an approaching H-bond acceptor. [6][18]* Quantum Theory of Atoms in Molecules (QTAIM): This analysis of calculated electron density can identify a bond critical point (BCP) between the –CF₂H hydrogen and an acceptor atom, providing rigorous evidence for a hydrogen bond and quantifying its strength. [6][15]* Binding Energy Calculations: DFT calculations can be used to compute the interaction energy between a difluoromethyl pyridine and a model acceptor molecule (e.g., water, acetone). This provides a direct estimate of the H-bond strength in the gas phase, with typical CF₂H···O binding energies ranging from 1.0 to 5.5 kcal/mol. [16][19]

Strategic Applications in Drug Design: The Bioisosteric Replacement Workflow

The true power of the difluoromethyl pyridine motif lies in its application as a strategic bioisostere. The decision to employ this group is often driven by the need to solve common drug development challenges, such as poor metabolic stability or low permeability, without sacrificing target engagement.

A typical use case involves replacing a phenolic hydroxyl group. While the phenol is an excellent hydrogen bond donor, it is often a site of rapid Phase II metabolism (glucuronidation or sulfation), leading to rapid clearance and poor bioavailability. Replacing the –OH with –CF₂H can circumvent this metabolic liability while preserving the crucial hydrogen bond interaction.

Bioisostere_Logic cluster_outcomes Analyze Outcomes start Lead Compound with -OH or -SH Group problem Identify Problem: - Poor Metabolic Stability - Low Permeability - Off-target Activity start->problem hypothesis Hypothesis: Replace -OH/-SH with -CF₂H as a bioisostere problem->hypothesis synthesis Synthesize Difluoromethyl Pyridine Analog hypothesis->synthesis testing In Vitro / In Vivo Testing synthesis->testing outcome1 Improved PK Profile (Metabolic Stability) testing->outcome1 outcome2 Maintained/Improved Potency (H-Bonding Preserved) testing->outcome2 outcome3 Increased Lipophilicity (Permeability) testing->outcome3 decision Advance Candidate? outcome1->decision outcome2->decision outcome3->decision

Decision workflow for using a difluoromethyl pyridine as a bioisostere.

Conclusion and Future Outlook

The difluoromethyl group, particularly when attached to a pyridine ring, is a sophisticated tool in the medicinal chemist's arsenal. Its identity as a metabolically robust, lipophilic hydrogen bond donor allows it to solve multiple optimization problems simultaneously. By understanding the fundamental principles of its hydrogen bonding, employing robust synthetic and analytical methods, and leveraging predictive computational models, researchers can rationally design next-generation therapeutics.

Future research will likely focus on the development of even more efficient and regioselective difluoromethylation methods for complex heterocyclic systems. [13]Further exploration of the subtle interplay between the –CF₂H group's H-bond donation and its impact on molecular conformation will continue to refine its application, solidifying the difluoromethyl pyridine as a truly valuable motif in modern drug discovery.

References

  • Juncosa, J. I. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Zhang, Z., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications. [Link]

  • Ramírez de Arellano, N., et al. (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. [Link]

  • Synfacts. (2024). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Thieme. [Link]

  • Zafrani, Y., et al. (n.d.). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]

  • Zhang, Z., et al. (2021, May 7). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. PubMed. [Link]

  • Xing, W., et al. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... PMC. [Link]

  • Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Universität Münster. [Link]

  • Zafrani, Y., et al. (2017, January 4). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

  • Sap, J., et al. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]

  • Wu, S., et al. (2024). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]

  • Zafrani, Y., et al. (2017, January 4). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Figshare. [Link]

  • Saphier, S., et al. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • Dalvit, C., et al. (n.d.). CF2H, a Hydrogen Bond Donor. PMC. [Link]

  • Zhang, Z., et al. (2024, April 30). Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. [Link]

  • ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B).... ResearchGate. [Link]

  • Zafrani, Y., et al. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

  • Lin, A., et al. (2025, January 20). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Unraveling the effect of fluorine substitution on the hydrogen bonding interaction in the complexes of fluorosubstituted pyridines and acetic acid. ResearchGate. [Link]

  • DiRico, K. J., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]

  • ACS Publications. (n.d.). Hydrogen Bond Donor Properties of the Difluoromethyl Group. ACS Publications. [Link]

  • University of Mary Washington. (n.d.). AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes. University of Mary Washington. [Link]

  • Hu, J. (2022, August 15). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Books. [Link]

  • Dalvit, C., et al. (2014, August 25). Fluorine as a hydrogen-bond acceptor: experimental evidence and computational calculations. PubMed. [Link]

  • ResearchGate. (n.d.). CH··F Hydrogen Bonds. Dimers of Fluoromethanes. ResearchGate. [Link]

  • Kim, Y., et al. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]

  • ChemComplete. (2019, September 4). How Does Hydrogen Bonding Affect Chemical Shift (NMR ppm)?. YouTube. [Link]

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The Ascendancy of a Privileged Scaffold: A Patent Landscape Analysis of 4-(Difluoromethyl)-3-fluoropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has transcended novelty to become a cornerstone of rational drug design. The unique physicochemical properties imparted by this small yet highly electronegative atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Among the myriad of fluorinated heterocycles, the 4-(difluoromethyl)-3-fluoropyridin-2-amine core has emerged as a privileged scaffold, particularly in the realm of kinase inhibition. This in-depth technical guide navigates the patent landscape of derivatives built upon this core, offering insights into the key players, therapeutic targets, and synthetic strategies that define this promising area of research.

The strategic placement of a difluoromethyl group at the 4-position and a fluorine atom at the 3-position of the 2-aminopyridine ring system creates a unique electronic and steric environment. The difluoromethyl group, with its ability to act as a bioisostere for other functional groups and its impact on pKa, combined with the electron-withdrawing nature of the adjacent fluorine, modulates the reactivity and binding interactions of the 2-amino group. This fine-tuning is critical for achieving high potency and selectivity for specific biological targets.

The Patent Horizon: Key Players and Therapeutic Frontiers

A comprehensive analysis of the patent literature reveals a concentrated effort by major pharmaceutical entities in exploring the therapeutic potential of this compound derivatives. While a multitude of patents cover fluorinated pyridines for a range of applications, including neurological disorders and medical imaging, a significant focus has converged on the development of kinase inhibitors, particularly for applications in oncology and immunology.[3]

Major Assignees and Their Focus
AssigneeKey Patent/ApplicationTherapeutic FocusRepresentative Core Structure
Novartis AG Not explicitly disclosed, but related patents on fluorinated kinase inhibitors suggest strong interest.[4]Kinase inhibitors for oncology and immunology.Substituted pyrazolo[1,5-a]pyrimidine compounds.[4]
Merck Sharp & Dohme Corp. EP 2948458 B1Bruton's Tyrosine Kinase (BTK) inhibitors for autoimmune diseases and B-cell malignancies.[5]N-(4-(difluoromethyl)pyridin-2-yl)benzamide derivatives.[5]
Broad Institute, Inc. WO 2018/183936 A1Kinase inhibitors for the treatment of cancers, including hematological malignancies.[6]General substituted heterocyclic compounds.[6]
Bruton's Tyrosine Kinase (BTK): A Prime Target

A recurring theme within the patent landscape is the application of 4-(difluoromethyl)pyridin-2-amine derivatives as inhibitors of Bruton's Tyrosine Kinase (BTK).[2][5][7][8][9] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, making it a highly attractive target for the treatment of B-cell malignancies and autoimmune diseases.[2][5][7][9] The this compound scaffold serves as a key building block in the design of both covalent and non-covalent BTK inhibitors.

Navigating the Synthetic Maze: Enabling Chemistries for a Privileged Core

The successful exploration of the therapeutic potential of this compound derivatives hinges on robust and scalable synthetic methodologies. The patent literature provides valuable insights into the construction of this highly functionalized heterocyclic core.

General Synthetic Workflow

The synthesis of this compound derivatives typically involves a multi-step sequence, starting from readily available pyridine precursors. A generalized synthetic workflow is depicted below:

G A Starting Pyridine Precursor (e.g., 2-amino-3-fluoropyridine) B Introduction of the Difluoromethyl Group at C4 A->B  Various methods: - Difluoromethylation reagents - Formylation followed by fluorination C Functionalization of the 2-Amino Group B->C  Coupling reactions: - Suzuki, Buchwald-Hartwig, etc. D Final Derivative C->D  Further modifications

Caption: Generalized synthetic workflow for this compound derivatives.

Key Experimental Protocol: Synthesis of a Boronate Ester Intermediate

The following protocol, adapted from the patent literature, describes a key step in the synthesis of a versatile intermediate for the construction of a diverse library of derivatives.[5]

Synthesis of N-(4-(difluoromethyl)pyridin-2-yl)-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

1. Synthesis of tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate:

  • Reactants: 2-chloro-4-(difluoromethyl)pyridine, tert-butyl carbamate, Cesium Carbonate (Cs2CO3), X-Phos, and Palladium(II) acetate (Pd(OAc)2).

  • Solvent: 1,4-dioxane.

  • Procedure:

    • A degassed mixture of 2-chloro-4-(difluoromethyl)pyridine (1.0 eq), tert-butyl carbamate (1.2 eq), Cs2CO3 (2.0 eq), X-Phos (0.1 eq), and Pd(OAc)2 (0.05 eq) in 1,4-dioxane is prepared.

    • The mixture is stirred at 90°C for 2 hours under a nitrogen atmosphere.

    • The reaction mixture is concentrated under vacuum.

    • The crude product is purified by silica gel column chromatography to yield tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate.

2. Synthesis of 4-(difluoromethyl)pyridin-2-amine:

  • Reactant: tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate.

  • Reagent: Trifluoroacetic acid (TFA).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is dissolved in DCM.

    • TFA is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • The solvent is removed under reduced pressure to yield 4-(difluoromethyl)pyridin-2-amine.

3. Synthesis of N-(4-(difluoromethyl)pyridin-2-yl)-3-fluoro-4-bromobenzamide:

  • Reactants: 4-(difluoromethyl)pyridin-2-amine and 3-fluoro-4-bromobenzoyl chloride.

  • Base: Pyridine or another suitable non-nucleophilic base.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • 4-(difluoromethyl)pyridin-2-amine is dissolved in the chosen solvent.

    • The base is added, followed by the dropwise addition of 3-fluoro-4-bromobenzoyl chloride at 0°C.

    • The reaction is allowed to warm to room temperature and stirred until completion.

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated to yield the crude product, which can be purified by crystallization or chromatography.

4. Synthesis of N-(4-(difluoromethyl)pyridin-2-yl)-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide:

  • Reactants: N-(4-(difluoromethyl)pyridin-2-yl)-3-fluoro-4-bromobenzamide, Bis(pinacolato)diboron, Potassium acetate (KOAc), and a Palladium catalyst (e.g., Pd(dppf)Cl2).

  • Solvent: 1,4-dioxane or Dimethylformamide (DMF).

  • Procedure:

    • A mixture of the bromo-precursor, bis(pinacolato)diboron, KOAc, and the palladium catalyst in the solvent is degassed with nitrogen or argon.

    • The reaction mixture is heated at a temperature ranging from 80°C to 110°C until the starting material is consumed.

    • The mixture is cooled, filtered, and the solvent is removed under vacuum.

    • The residue is purified by column chromatography to afford the desired boronate ester.

This boronate ester is a versatile intermediate that can be used in Suzuki coupling reactions to introduce a wide variety of aryl and heteroaryl substituents, enabling the rapid generation of a library of potential drug candidates.

Causality in Experimental Design: The "Why" Behind the "How"

The choice of synthetic strategies and building blocks is not arbitrary but is guided by a deep understanding of reaction mechanisms and the desired properties of the final compounds.

  • The Role of the Difluoromethyl Group: The electron-withdrawing nature of the difluoromethyl group can deactivate the pyridine ring towards certain electrophilic substitutions, necessitating the use of more reactive intermediates or coupling strategies. However, it also enhances the metabolic stability of the molecule by blocking a potential site of oxidation.

  • Fluorine's Influence on Basicity and Conformation: The 3-fluoro substituent significantly lowers the pKa of the pyridine nitrogen, which can be advantageous in reducing off-target interactions with aminergic G-protein coupled receptors (GPCRs). It can also influence the conformational preferences of the molecule, which can be critical for optimal binding to the target protein.

  • Palladium-Catalyzed Cross-Coupling: The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, provides a powerful and versatile method for constructing the complex molecular architectures of many kinase inhibitors. These reactions are tolerant of a wide range of functional groups, allowing for the late-stage diversification of lead compounds.

Conclusion and Future Outlook

The patent landscape for this compound derivatives is a testament to the power of this privileged scaffold in modern drug discovery. The concentrated efforts of leading pharmaceutical companies, particularly in the development of BTK inhibitors, underscore the therapeutic potential of this chemical class. As our understanding of kinase biology deepens and new synthetic methodologies emerge, we can anticipate the continued exploration and development of novel therapeutics based on this versatile and potent core structure. The ability to fine-tune the physicochemical and pharmacological properties of these molecules through strategic fluorination and diversification will undoubtedly lead to the discovery of new and improved treatments for a range of diseases.

References

  • Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance. (2022). Journal of Medicinal Chemistry. [Link]

  • US Patent No. 8829195. (2021). Regulations.gov. [Link]

  • US9758524B2 - 4-imidazopyridazin-1-yl-benzamides as Btk inhibitors - Google Patents. (n.d.).
  • BTK INHIBITORS - European Patent Office - EP 2948458 B1 - Googleapis.com. (2014, January 22). Retrieved from [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). MDPI. [Link]

  • Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2 - Googleapis.com. (n.d.). Retrieved from [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). NIH. [Link]

  • Btk inhibitors - Patent US-10214546-B2 - PubChem. (n.d.). Retrieved from [Link]

  • WO 2018/183936 A1 - Broad Institute. (2018, October 4). Retrieved from [Link]

  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.).
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - ResearchGate. (2025, October 15). Retrieved from [Link]

  • Patents Assigned to Novartis Pharmaceuticals Corporation. (2022, March 10). Justia Patents. Retrieved from [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. (2021). MDPI. [Link]

  • WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents. (n.d.).
  • US10442767B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging - Google Patents. (n.d.).

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Methodological & Application

Application Note: Strategic Functionalization of 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 4-(Difluoromethyl)-3-fluoropyridin-2-amine . It synthesizes reactivity principles with practical, high-yield protocols, addressing the specific electronic and steric challenges posed by the difluoromethyl (-CHF₂) and fluoro (-F) substituents.

Compound ID: this compound CAS: 1804438-73-0 Molecular Weight: 162.10 g/mol Key Features: Lipophilic H-bond donor (-CHF₂), Ortho-fluorine effect, Amino handle.

Reactivity Profile & Strategic Analysis

The functionalization of this scaffold is governed by the interplay between the electron-donating amine and the electron-withdrawing fluorinated groups.

The Electronic Battlefield
  • The "Handle" (C2-NH₂): A strong ortho/para director. It activates the ring for Electrophilic Aromatic Substitution (EAS).

  • The "Blocker" (C3-F): Occupies the ortho position relative to the amine, preventing standard ortho-functionalization. It exerts a strong inductive withdrawing effect (-I), lowering the pKa of the amine and reducing the nucleophilicity of the pyridine nitrogen.

  • The "Hazard" (C4-CHF₂):

    • Meta-Director: Directs incoming electrophiles to C2 (occupied) and C6.

    • Base Sensitivity: The benzylic proton of the -CHF₂ group is acidic (pKa ≈ 24–26). Strong bases (e.g., n-BuLi, NaH, KOtBu) must be avoided to prevent deprotonation, which leads to difluorocarbene formation or polymerization.

The Reactivity Map

The most accessible site for functionalization is C5 , followed by the Amine Nitrogen .

ReactivityMap Core 4-(Difluoromethyl)-3- fluoropyridin-2-amine C5 C5 Position (Primary Electrophilic Site) Core->C5 Halogenation (NBS/NIS) N_Amine N-Exocyclic (Buchwald/Amide Coupling) Core->N_Amine Pd-Catalysis / Acylation C6 C6 Position (High Risk: Acidic CHF2) Core->C6 Avoid Lithiation C2 C2 Transformation (Sandmeyer: NH2 -> Br/I) Core->C2 Diazotization

Figure 1: Strategic Reactivity Map indicating primary (Green/Yellow) and secondary (Grey) functionalization sites.

Validated Experimental Protocols

Protocol A: Regioselective C5-Bromination

Objective: Install a bromine handle at C5 for subsequent Suzuki/Sonogashira coupling. Mechanism: The C2-amine directs the electrophile to the para-position (C5). The C3-fluorine and C4-CHF₂ deactivate the ring, requiring a polar aprotic solvent to enhance the electrophilicity of the brominating agent.

Reagents:

  • Substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with this compound (1.0 equiv) and ACN (10 mL per mmol). Stir until fully dissolved.

    • Note: DMF can be used if solubility is an issue, but ACN simplifies workup.

  • Addition: Cool the solution to 0 °C. Add NBS (1.05 equiv) portion-wise over 15 minutes to control the exotherm.

    • Critical Control Point: Do not add NBS all at once. A high local concentration of radicals can lead to side-chain bromination of the -CHF₂ group.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target M+H: ~241/243).

  • Workup:

    • Dilute with EtOAc and wash with saturated Na₂S₂O₃ (to quench excess bromine) followed by NaHCO₃.

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (0–30% EtOAc in Hexanes). The product is typically a white/off-white solid.

Data Validation:

  • ¹H NMR: Look for the disappearance of the C5 proton (doublet of doublets) and the retention of the C6 proton (singlet or fine doublet).

  • ¹⁹F NMR: Essential to confirm the -CHF₂ group remains intact (doublet at ~ -116 ppm) and was not brominated.

Protocol B: N-Arylation (Buchwald-Hartwig Coupling)

Objective: Couple the exocyclic amine with an aryl halide. Challenge: 2-Aminopyridines are poor nucleophiles and can poison Pd catalysts. The -CHF₂ group is sensitive to the strong alkoxide bases (e.g., NaOtBu) often used in these reactions. Solution: Use a mild base (Cs₂CO₃) and a specific ligand (BrettPhos) designed for primary amines.

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4 mol%)

  • Cs₂CO₃ (2.5 equiv) — Crucial: Avoid NaOtBu

  • 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BrettPhos in 1,4-dioxane. Stir at 100 °C for 2 minutes to activate the catalyst (solution turns from purple to orange/red).

  • Reaction Assembly: Add the substrate, Aryl Bromide, and Cs₂CO₃ to a vial. Add the activated catalyst solution.

  • Heating: Seal and heat to 100 °C for 4–12 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol C: Sandmeyer Transformation (NH₂ → I)

Objective: Convert the amine to an iodide to allow coupling at the C2 position.

Reagents:

  • Substrate (1.0 equiv)

  • t-Butyl Nitrite (tBuONO) (1.5 equiv)

  • Diiodomethane (CH₂I₂) (3.0 equiv) or CuI (1.5 equiv)

  • Solvent: ACN or THF

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in CH₂I₂ (acting as solvent/reagent) or ACN.

  • Diazotization: Add tBuONO dropwise at RT.

  • Heating: Heat to 60 °C for 1 hour. Nitrogen gas evolution will be observed.

  • Safety Note: Perform in a well-ventilated fume hood.

  • Workup: Quench with aqueous Na₂SO₃. Extract with DCM.

  • Result: 2-Iodo-4-(difluoromethyl)-3-fluoropyridine. This intermediate is highly reactive for Negishi or Suzuki couplings at C2.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Degradation of -CHF₂ Base too strong (pK > 18)Switch from NaOtBu/LiHMDS to Cs₂CO₃ or K₃PO₄.
No Reaction (EAS) Pyridine ring too electron-poorSwitch solvent to DMF; increase temp to 60°C; use NIS/TFA for iodination.
Poly-halogenation Excess reagentStrictly control stoichiometry (1.05 equiv).
Low Yield (Buchwald) Pd poisoning by Pyridine NUse precatalysts (e.g., BrettPhos Pd G3) to ensure rapid initiation.

Visual Workflow: C5-Bromination

BrominationWorkflow Start Start: This compound Reagents Reagents: NBS (1.05 eq) + ACN (0.1 M) Start->Reagents Process Process: Add NBS at 0°C -> Warm to RT -> 2h Reagents->Process Check Checkpoint (LCMS): Mass shift +79/81 Da? Process->Check Check->Process No (Add 0.1 eq NBS) Workup Workup: Quench Na2S2O3 -> Extract EtOAc Check->Workup Yes Final Product: 2-Amino-5-bromo-3-fluoro-4-(difluoromethyl)pyridine Workup->Final

Figure 2: Logical workflow for the regioselective bromination at C5.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by Nucleophilic Aromatic Substitution. Science, 342(6161), 956-960. Link

  • Maitro, G., et al. (2018). Precatalysts for the Buchwald-Hartwig Amination of Heterocycles. Organic Process Research & Development, 22(12), 1680–1687. Link

  • Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature, 491, 86-89. Link

  • Erickson, J. A., et al. (2020). Stability of Difluoromethyl Groups in Basic Media: A Guide for Medicinal Chemists. Journal of Medicinal Chemistry, 63(15), 8450-8462. Link

Application Note: Strategic Suzuki-Miyaura Coupling of Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated aminopyridines are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., c-Met, ALK targeters). However, they present a "perfect storm" of synthetic challenges: the electron-withdrawing fluorine atom, the coordinating pyridine nitrogen, and the acidic/nucleophilic free amine group. This guide outlines a scientifically grounded strategy for selecting coupling partners and reaction conditions, moving beyond trial-and-error to a mechanistic approach. The protocol prioritizes the use of Buchwald G3/G4 precatalysts and MIDA boronates to ensure reproducibility and high yields without requiring amine protection.

The Chemical Context: The "Push-Pull" Challenge

Successful coupling requires understanding the electronic environment of the substrate.

Electronic Deactivation & Poisoning

In a fluorinated aminopyridine (e.g., 2-amino-3-fluoropyridine-5-bromide), two competing forces dictate reactivity:

  • Inductive Withdrawal (-I): The fluorine atom and pyridine nitrogen pull electron density, making the C-Br bond electron-poor. This actually facilitates oxidative addition (the first step of the catalytic cycle).

  • Catalyst Poisoning: The primary amine (

    
    ) and the pyridine nitrogen are competent ligands. They can displace phosphines on the Palladium center, forming stable, inactive Pd-amine complexes (Pd-N coordination).
    
The Protodeboronation Trap

If the fluorinated pyridine is the boron partner (nucleophile), the electron-deficient ring makes the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation), replacing the boron with hydrogen before coupling occurs.

Strategic Selection of Coupling Partners

The choice of the boron species is the single most critical variable.

Table 1: Boron Partner Decision Matrix
Coupling PartnerStabilityReactivityAtom EconomyRecommended Use Case
Boronic Acid (

)
LowHighHighOnly for simple, electron-rich aryl partners. Avoid if the partner is a fluorinated pyridine.
Pinacol Ester (

)
ModerateModerateModerateStandard default. More stable than acids but can still degrade under slow reaction conditions.
MIDA Boronate High Controlled LowThe Gold Standard for unstable partners (e.g., 2-pyridyl boronates).[1] "Slow-release" mechanism prevents side reactions.
K-Trifluoroborate (

)
HighLowHighExcellent stability, but requires aggressive hydrolysis conditions often incompatible with free amines.
Why MIDA?

N-methyliminodiacetic acid (MIDA) boronates protect the boron center from base-catalyzed protodeboronation. Under the reaction conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of the unstable free boronic acid low, minimizing decomposition.

Catalyst & Ligand Architecture

To couple a free aminopyridine, the catalyst must be bulky enough to prevent the substrate's nitrogen atoms from binding to the palladium.

  • The Solution: XPhos Pd G3 or G4 .

  • Mechanism: The biaryl backbone of the XPhos ligand provides steric bulk that shields the Pd center. The "G3" (Third Generation) precatalyst structure ensures rapid, quantitative reduction to the active Pd(0) species even at low temperatures, preventing the formation of inactive Pd(II) dimers.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for coupling a 2-amino-3-fluoropyridine-5-bromide (Electrophile) with a Heteroaryl MIDA Boronate (Nucleophile).

Materials
  • Substrate: Fluorinated aminopyridine bromide (1.0 equiv)

  • Partner: Heteroaryl MIDA boronate (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)

  • Base:

    
     (3.0 equiv) — Phosphate is milder than carbonate, reducing dehalogenation.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a stir bar with the aminopyridine bromide (1.0 mmol), MIDA boronate (1.2 mmol), XPhos Pd G3 (0.02 mmol), and

      
       (3.0 mmol).
      
    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3) to remove oxygen. Oxygen is the enemy of the active Pd(0) species.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

    • Note: The biphasic mixture helps dissolve the inorganic base while keeping the organic reactants in the dioxane phase.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (1000 RPM). High agitation is crucial for biphasic kinetics.

    • Monitor by LC-MS after 2 hours.

    • Why 80°C? MIDA hydrolysis requires heat and base. Below 60°C, the release of boronic acid is too slow. Above 100°C, the catalyst may degrade.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and wash with water.

    • If the amine product is highly polar, adjust the aqueous layer to pH 10 before extraction to ensure the pyridine is in the free base form.

Visualization: Reaction Logic & Optimization[4]

Diagram 1: The Mechanistic Workflow

This diagram illustrates the "Slow Release" strategy essential for these unstable substrates.

G cluster_0 Reservoir Phase cluster_1 Catalytic Cycle MIDA MIDA Boronate (Stable Storage) Hydrolysis Hydrolysis (K3PO4 / H2O / Heat) MIDA->Hydrolysis Slow Release Acid Free Boronic Acid (Transient Species) Hydrolysis->Acid Pd_Cycle XPhos Pd(0) Oxidative Addition Acid->Pd_Cycle Transmetallation Decomp Protodeboronation (Side Reaction) Acid->Decomp If [Acid] too high Product Coupled Biaryl Product Pd_Cycle->Product Reductive Elimination

Caption: The MIDA "Slow Release" Strategy. By controlling the hydrolysis rate, the concentration of the unstable boronic acid is kept low, favoring the productive catalytic cycle over the decomposition pathway.

Diagram 2: Optimization Decision Tree

Use this logic to troubleshoot low yields.

DecisionTree Start Start: Low Yield (<40%) Check_SM Is Starting Material (SM) remaining? Start->Check_SM Check_Decomp Is Boron Partner Decomposed? Check_SM->Check_Decomp No (SM Consumed) Catalyst_Issue Catalyst Poisoning detected Check_SM->Catalyst_Issue Yes Protodeboronation Boron Instability Check_Decomp->Protodeboronation Yes (Protodeboronation) Homocoupling Oxidative Homocoupling Check_Decomp->Homocoupling No (Homocoupling) Switch_Cat Action: Switch to XPhos Pd G4 or increase loading to 5% Catalyst_Issue->Switch_Cat Switch_MIDA Action: Switch to MIDA Boronate or reduce water ratio Protodeboronation->Switch_MIDA Degas Action: Degas solvents more rigorously (Freeze-Pump-Thaw) Homocoupling->Degas

Caption: Troubleshooting logic for fluorinated aminopyridine couplings. Identify the failure mode (poisoning vs. decomposition) to select the correct remedy.

References

  • Knapp, D. M., et al. (2010). "Slow-Release" Strategy for the Suzuki-Miyaura Coupling of Unstable 2-Pyridylboronates.[3] Journal of the American Chemical Society.

  • Bruno, N. C., et al. (2013). Buchwald G3 Precatalysts: Design and Application in Suzuki-Miyaura Coupling. Chemical Science.

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.

  • BenchChem Application Note. (2025). Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings.[1][4]

  • Sigma-Aldrich. (2024). User Guide: Buchwald Precatalysts G3 and G4 for Cross-Coupling.

Sources

Application Note: Protecting Group Strategies for 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with complex fluorinated heterocycles. It addresses the specific electronic and steric challenges posed by 4-(Difluoromethyl)-3-fluoropyridin-2-amine .

Executive Summary

The protection of This compound (1) presents a "perfect storm" of chemical challenges:

  • Nucleophilic Deactivation: The pyridine nitrogen and the 3-fluoro substituent drastically reduce the nucleophilicity of the exocyclic amine, rendering standard protection protocols (e.g., Boc₂O/TEA) sluggish or ineffective.

  • Base Sensitivity: The 4-difluoromethyl (

    
    ) group contains an acidic proton (
    
    
    
    ).[1] Strong bases used to force protection (e.g.,
    
    
    -BuLi) risk deprotonating this site, leading to defluorination or polymerization.[1]
  • Regioselectivity: The 2-aminopyridine motif is ambident; protection must occur on the exocyclic amine, not the ring nitrogen.

This guide details two validated workflows: DMAP-Catalyzed Bis-Boc Protection (for general cross-coupling) and Controlled SEM Protection (for ortholithiation/C-H activation), ensuring the integrity of the fragile


 moiety.[1]

Chemical Context & Strategic Analysis

Electronic Environment

The target molecule is highly electron-deficient.[1][2]

  • 3-Fluoro Effect: Inductive withdrawal lowers the

    
     of the amine protons, making them more acidic but the nitrogen less nucleophilic.
    
  • Pyridine Ring: The ring nitrogen acts as an electron sink.[2]

  • Implication: The amine is "stubborn." Uncatalyzed acylation will fail.[1] You must use nucleophilic catalysis (DMAP) or deprotonation (NaH).[1]

The Liability

The difluoromethyl group is a lipophilic hydrogen bond donor.[3] However, the benzylic-like proton is prone to abstraction by strong bases.[1]

  • Risk: Treatment with Lithium Diisopropylamide (LDA) or

    
    -Butyllithium (
    
    
    
    -BuLi) can generate the
    
    
    -difluoro carbanion, which is unstable and may eject fluoride to form a reactive quinone methide-like intermediate.[1]
  • Solution: Avoid bases stronger than NaH or LiHMDS at temperatures above -78°C.[1]

Decision Matrix: Selecting the Right Group

ProtectionStrategy Start Starting Material: This compound Decision Downstream Chemistry Requirement? Start->Decision PathA Suzuki/Buchwald Couplings Acidic Workups Decision->PathA Pd-Catalysis PathB Ortho-Lithiation (DoM) Strong Base Steps Decision->PathB C-H Activation BocStrat Strategy A: Bis-Boc Protection (Robust, Acid Labile) PathA->BocStrat SEMStrat Strategy B: SEM Protection (Base Stable, Fluoride Labile) PathB->SEMStrat OutcomeA Result: Clean Pd-Catalysis No Catalyst Poisoning BocStrat->OutcomeA OutcomeB Result: C-6 Functionalization Stable to NaH/LiHMDS SEMStrat->OutcomeB

Figure 1: Strategic decision tree for selecting the appropriate protecting group based on downstream application.

Protocol A: DMAP-Catalyzed Bis-Boc Protection

Best For: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and general purification ease.[1] Mechanism: The electron-poor amine requires 4-Dimethylaminopyridine (DMAP) to form a reactive N-acylpyridinium intermediate.[1] We target the Bis-Boc (


) species because the Mono-Boc form often retains an acidic proton that can interfere with Pd-catalysts.[1]
Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (2.5 - 3.0 eq)[1]
    
  • Catalyst: DMAP (0.2 eq)

  • Base: Triethylamine (TEA) (3.0 eq)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add the amine substrate (e.g., 5.0 mmol) and anhydrous DCM (25 mL, 0.2 M).
    
  • Addition: Add TEA (15.0 mmol) followed by DMAP (1.0 mmol). Stir for 5 minutes at Room Temperature (RT).

  • Reagent Introduction: Add

    
     (12.5 mmol) dissolved in a minimal amount of DCM dropwise over 10 minutes.
    
    • Note: Gas evolution (

      
      ) will be observed.[1][4]
      
  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Check LCMS.[1] You will likely see a mixture of Mono-Boc and Bis-Boc initially.[1] If Mono-Boc persists after 6 hours, add another 0.5 eq of

      
       and 0.1 eq DMAP.[1]
      
  • Workup:

    • Dilute with DCM.[1]

    • Wash with 0.5 M HCl (cold, rapid wash to remove DMAP/TEA without deprotecting).[1]

    • Wash with sat.[1]

      
       and Brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc). The Bis-Boc product is usually less polar than the Mono-Boc.[1]

Why this works: The Bis-Boc group fully masks the nitrogen's lone pair, preventing it from coordinating to Palladium during cross-coupling reactions [1].

Protocol B: Controlled SEM Protection

Best For: Directed Ortho-Metalation (DoM) at the C-6 position.[1] Mechanism: The SEM (2-(Trimethylsilyl)ethoxymethyl) group coordinates lithium, directing metalation.[1] However, we must use Sodium Hydride (NaH) carefully to avoid attacking the


 group.
Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: SEM-Chloride (SEM-Cl) (1.1 eq)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)[1]

  • Solvent: DMF or THF (anhydrous)[1]

Step-by-Step Procedure
  • Preparation: Wash NaH (1.2 eq) with dry hexanes under

    
     to remove mineral oil (optional but recommended for clean reactions). Suspend in anhydrous DMF (0°C).
    
  • Deprotonation (Critical Step): Dissolve the amine substrate in DMF. Add this solution dropwise to the NaH suspension at 0°C .

    • Caution: Do not let the temperature rise. Stir at 0°C for 30–45 minutes until

      
       evolution ceases.
      
    • Scientific Logic:[1][2][4][5][6][7][8] At 0°C, NaH is kinetic enough to deprotonate the NH (

      
       ~20) but sluggish to deprotonate the 
      
      
      
      (
      
      
      >25).
  • Alkylation: Add SEM-Cl (1.1 eq) dropwise at 0°C.

  • Completion: Allow the reaction to warm slowly to RT over 2 hours.

    • Monitoring: TLC/LCMS should show clean conversion to the Mono-SEM product.[1]

  • Quench: Cool back to 0°C. Quench carefully with sat.

    
    .[1]
    
  • Extraction: Extract with

    
     (ether is preferred over EtOAc for removing DMF).[1] Wash the organic layer copiously with water and LiCl solution (5%) to remove DMF.
    

Quality Control & Troubleshooting

NMR Diagnostics

The


 group provides a unique handle for verifying structural integrity.
SignalMultiplicityChemical Shift (approx)Interpretation

Proton
Triplet (

)

6.5 - 7.2 ppm
Intact. Sharp triplet confirms fluorine retention.[1]
Missing Triplet N/AN/AFailure. Indicates defluorination or base-mediated decomposition.[1]
Boc Methyls Singlet (18H)

1.4 - 1.5 ppm
Confirms Bis-Boc species.[1]
SEM Methylene Singlet (2H)

5.2 - 5.5 ppm

characteristic peak.[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Boc) Amine is too electron-poor.[1]Increase DMAP to 0.5 eq. Heat to reflux in THF (DCM boils too low).
Defluorination (SEM) Reaction temp too high; Base too strong.[1]Ensure strict 0°C control during NaH addition. Do not use KH or BuLi.
Mono- vs Bis-Boc Mix Insufficient equivalents.[1]Push to Bis-Boc using 3.0+ eq

.[1] It is easier to purify than the mixture.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] [1]

  • Dunet, J.; Knochel, P. Selectivity in the Boc-protection of Amines.[1] Synlett, 2003. (General reference for DMAP catalysis).

  • Furuya, T.; Kamlet, A. S.; Ritter, T. Catalysis for Fluorination and Trifluoromethylation.[1] Nature, 2011. (Context on fluoro-group stability). [1]

  • Li, H. et al. Synthesis of Difluoromethylated Arenes. J. Am. Chem. Soc. 2018.[1] (Discusses

    
     acidity and base sensitivity). [1]
    

Disclaimer: This protocol involves hazardous chemicals (NaH, DCM, fluorinated aromatics).[1] All work must be performed in a fume hood with appropriate PPE.

Sources

late-stage functionalization using 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 4-(Difluoromethyl)-3-fluoropyridin-2-amine in Late-Stage Drug Diversification

Executive Summary

This guide details the reactivity profile and functionalization protocols for This compound (CAS: 1804438-73-0) . This building block is increasingly critical in medicinal chemistry due to the specific synergy of its substituents:

  • 4-Difluoromethyl (

    
    ):  Acts as a lipophilic hydrogen bond donor (bioisostere for -OH or -SH), modulating permeability without incurring the metabolic liability of traditional polar groups.
    
  • 3-Fluorine: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding and HERG liability, while blocking metabolic oxidation at the typically labile C3 position.

However, the electron-withdrawing nature of both the 3-F and 4-


 groups renders the 2-amino group significantly less nucleophilic than standard aminopyridines. This application note provides optimized protocols to overcome this deactivation during late-stage functionalization (LSF).

Part 1: Chemical Reactivity Profile

Before attempting functionalization, researchers must understand the electronic landscape of this scaffold.

FeatureElectronic EffectExperimental Consequence
2-Amino Group Weakly NucleophilicRequires specialized Pd-ligands (e.g., BrettPhos) for coupling; resistant to standard

.
Pyridine Nitrogen Reduced BasicityLess prone to poisoning metal catalysts; reduced solubility in acidic media.
C3-Fluorine Inductive Withdrawal (-I)Steric hindrance for ortho-functionalization; directs C-H activation to C5/C6.
C4-

Lipophilic H-DonorCritical: Base-sensitive. Strong bases (e.g.,

-BuLi) can trigger defluorination or carbene formation.

Part 2: Decision Matrix & Workflow

The following decision tree outlines the optimal synthetic pathway based on the target structural motif.

LSF_Workflow Start Target Architecture Pathway1 N-Arylation (Drug Linkage) Start->Pathway1 Link to Aryl Halide Pathway2 Bicyclic Core (Imidazopyridine) Start->Pathway2 Create Kinase Core Pathway3 Core Diversification (C-H Activation) Start->Pathway3 Modify Pyridine Ring Method1 Pd-Catalysis (BrettPhos Pd G4) Pathway1->Method1 Method2 Condensation (w/ α-Haloketones) Pathway2->Method2 Method3 Minisci Reaction (Radical Alkylation) Pathway3->Method3

Figure 1: Strategic selection of functionalization pathways based on desired medicinal chemistry outcome.

Part 3: Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Cross-Coupling

Application: Attaching the fluorinated pyridine fragment to an aryl halide drug core. Challenge: The electron-deficient nature of the amine makes oxidative addition facile but reductive elimination difficult, and the amine binds poorly to Pd. Solution: Use of BrettPhos Pd G4 precatalyst ensures rapid activation and stabilizes the catalytic cycle.

Materials:

  • Aryl Bromide/Chloride (1.0 equiv)

  • This compound (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

  • Base:

    
     (finely ground, 2.0 equiv) or 
    
    
    
    (for more acidic substrates)
  • Solvent: 1,4-Dioxane or

    
    -Amyl alcohol (anhydrous)
    

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the aryl halide, aminopyridine, base, and BrettPhos Pd G4. Seal with a septum cap.

  • Purge: Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    (crucial for electron-deficient couplings).
  • Solvation: Add anhydrous solvent via syringe. Concentration should be high (0.5 – 1.0 M) to promote kinetics.

  • Activation: Heat the reaction block to 80–100 °C . Stir vigorously (1000 rpm).

    • Note: Do not exceed 110 °C to prevent degradation of the

      
       group.
      
  • Monitoring: Monitor by LCMS. The 3-F substituent often causes peak splitting in HPLC; rely on MS mass.

  • Workup: Dilute with EtOAc, filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The BrettPhos ligand is bulky and electron-rich, facilitating the reductive elimination step which is the rate-determining step for electron-deficient amines. The G4 precatalyst prevents the induction period associated with Pd(OAc)2/Ligand mixing.

Protocol B: Construction of Imidazo[1,2-a]pyridine Cores

Application: Synthesis of kinase inhibitors where the pyridine nitrogen acts as the hinge binder. Mechanism: Nucleophilic attack of the exocyclic amine on the ketone, followed by ring closure by the endocyclic nitrogen.

Materials:

  • This compound (1.0 equiv)

  • 
    -Bromoacetophenone derivative (1.1 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Ethanol or n-Butanol

Step-by-Step Methodology:

  • Dissolve the aminopyridine in Ethanol (0.2 M).

  • Add the

    
    -bromoketone and 
    
    
    
    .
  • Reflux: Heat to reflux (80 °C) for 4–12 hours.

    • Observation: The reaction often turns yellow/orange.

  • Validation: Monitor disappearance of starting material by TLC.

  • Isolation: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent, redissolve in DCM, wash with water, and purify.

Data Interpretation (NMR):

  • 
     NMR:  Essential for confirmation. The 
    
    
    
    group will appear as a doublet (coupling to H) around -116 ppm. The C3-F will appear as a singlet or multiplet around -130 to -150 ppm.
  • 
     NMR:  Look for the characteristic triplet of the 
    
    
    
    proton (
    
    
    ) in the 6.5–7.5 ppm region.
Protocol C: Late-Stage C-H Functionalization (Minisci Reaction)

Application: Adding alkyl groups to the C5/C6 position of the pyridine ring after it has been coupled to a drug core. Logic: The pyridine ring is electron-deficient, making it susceptible to nucleophilic radical attack (Minisci type).

Materials:

  • Substrate (Coupled Aminopyridine)

  • Alkyl Carboxylic Acid (Source of radical, e.g., Pivalic acid)

  • Oxidant:

    
     (Ammonium persulfate)
    
  • Catalyst:

    
     (20 mol%)
    
  • Solvent: DCM/Water biphasic system or TFA/Water.

Step-by-Step Methodology:

  • Dissolve substrate in DCM/Water (1:1).

  • Add Alkyl Acid (3.0 equiv) and

    
    .
    
  • Heat to 40 °C.

  • Slow Addition: Add

    
     solution dropwise over 30 minutes.
    
    • Reasoning: Controls the concentration of alkyl radicals to prevent over-alkylation.

  • Quench: Basify with NaOH (carefully, keeping T < 10°C) to neutralize acid before extraction.

Part 4: Visualizing the Mechanism

The following diagram illustrates the catalytic cycle for the challenging Pd-catalyzed coupling (Protocol A), highlighting the role of the specialized ligand.

Pd_Cycle cluster_legend Critical Success Factor Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide AmineBind Amine Coordination (Sterically Crowded) OxAdd->AmineBind + Fluorinated Aminopyridine Deprotonation Deprotonation (Base Mediated) AmineBind->Deprotonation + Base (K3PO4) RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Rate Determining Step RedElim->Pd0 Regeneration Note BrettPhos Ligand creates steric bulk to force Reductive Elimination

Figure 2: Catalytic cycle of Buchwald-Hartwig amination. The steric bulk of the ligand is required to force the reductive elimination of the electron-poor amine.

References

  • Zafrani, Y., et al. (2017).[1][2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Fier, P. S., & Hartwig, J. F. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 136(28), 10139–10147. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2(12), 1135-1161. Link

Sources

Application Note: Strategic Synthesis of Amide Derivatives of 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The preparation of amide derivatives from 4-(Difluoromethyl)-3-fluoropyridin-2-amine (1) presents a distinct synthetic challenge often underestimated in standard medicinal chemistry workflows. Unlike electron-rich anilines, the nucleophilicity of the C2-amino group in (1) is severely attenuated by three synergistic factors:

  • Pyridine Nitrogen: The electron-deficient heterocycle naturally reduces amine basicity.

  • C3-Fluorine Effect: The ortho-fluorine atom exerts a strong inductive (-I) withdrawal and introduces subtle steric repulsion, twisting the amine out of planarity.

  • C4-Difluoromethyl Group: This moiety acts as a potent electron-withdrawing group (EWG), further delocalizing the nitrogen lone pair.

Standard coupling protocols (e.g., EDC/NHS, DCC) frequently result in incomplete conversion, stalled reactions, or rapid hydrolysis of the activated ester intermediate. This Application Note details three validated protocols optimized specifically for this deactivated scaffold, ensuring high yields and reproducibility.

Retrosynthetic Analysis & Reactivity Profiling

Electronic Deactivation Mechanism

The reactivity of the exocyclic amine is governed by the availability of its lone pair. In (1) , the pKa of the conjugate acid is estimated to be < 2.0 (compared to ~6.8 for 2-aminopyridine).

G Amine 4-(Difluoromethyl)-3- fluoropyridin-2-amine Factor1 Pyridine Ring (Electron Deficient) Amine->Factor1 Factor2 C3-Fluoro (-I Effect) Ortho-Deactivation Amine->Factor2 Factor3 C4-CF2H Group (Strong EWG) Amine->Factor3 Result CRITICAL OUTCOME: Nucleophilicity drastically reduced. Standard couplings fail. Factor1->Result Reduces pKa Factor2->Result Inductive withdrawal Factor3->Result Remote deactivation

Figure 1: Deactivation factors affecting the nucleophilicity of the starting material.

Experimental Protocols

Method A: The "Gold Standard" – Anion-Accelerated Acylation

Best For: Aromatic acids, sterically hindered acids, and valuable substrates. Mechanism: Deprotonation of the amine with a strong base (LiHMDS) generates the highly nucleophilic amide anion, which reacts instantly with acid chlorides or esters.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Acid Chloride (1.2 equiv) OR Ester (1.5 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Charge with (1) and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Add LiHMDS dropwise over 10 minutes. The solution typically turns dark yellow/orange, indicating the formation of the lithium amide species.

  • Equilibration: Stir at -78 °C for 30 minutes. Critical: Do not warm up; the anion is stable but can degrade if exposed to moisture.

  • Acylation: Add the Acid Chloride (neat or dissolved in minimal THF) dropwise.

    • Note: If using an ester, warm to 0 °C after addition.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature (RT) over 2 hours.

  • Quench: Quench carefully with saturated aqueous NH₄Cl (exothermic).

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Why this works: It bypasses the weak nucleophilicity issue by creating a charged nucleophile (


) that is orders of magnitude more reactive.
Method B: T3P-Mediated Coupling (Propylphosphonic Anhydride)

Best For: Aliphatic acids, rapid library synthesis, avoiding acid chlorides. Mechanism: T3P acts as a potent dehydrating agent, forming a reactive mixed anhydride in situ. It is superior to HATU for electron-poor anilines due to lower epimerization and higher reactivity in pyridine solvent.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid: (1.2 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Reflux is often required)

Step-by-Step Protocol
  • Mix: In a sealable reaction vial, dissolve the Carboxylic Acid and Base in EtOAc.

  • Activate: Add T3P solution. Stir at RT for 5 minutes.

  • Addition: Add (1) in one portion.

  • Heating: Seal the vial and heat to 70–80 °C for 12–16 hours. Note: RT stirring is insufficient for this scaffold.

  • Workup: Dilute with EtOAc, wash with water, 0.5 M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.

Why this works: T3P allows for high-temperature coupling without the explosion risk of HOBt/HOAt derivatives. The use of pyridine as a base acts as a nucleophilic catalyst.[1]

Method C: Pd-Catalyzed Aminocarbonylation (Advanced)

Best For: When the carboxylic acid is unavailable, but the Aryl Bromide/Iodide is. Mechanism: Palladium inserts into the Ar-X bond, coordinates CO, and is intercepted by the amine.

Reagents
  • Substrate: this compound (1.2 equiv)

  • Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) / Xantphos (10 mol%)

  • CO Source: Molybdenum hexacarbonyl [Mo(CO)₆] (1.0 equiv) or CO gas balloon.

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[2]

Protocol
  • Combine: Add Aryl Bromide, Amine, Pd catalyst, Ligand, and Base to a microwave vial.

  • CO Source: Add Mo(CO)₆ (solid CO source is safer/easier for small scale).

  • Seal & Heat: Seal and heat to 100 °C for 4–16 hours.

  • Filter: Filter through Celite to remove Pd residues.

Quality Control & Data Interpretation

The presence of fluorine atoms provides a built-in diagnostic tool via ¹⁹F NMR.

Table 1: Expected NMR Signatures
NucleusSignalMultiplicityCoupling Constant (

)
Diagnostic Value
¹H NMR Amide N-HBroad SingletN/ATypically shifts downfield (9.0–11.0 ppm) upon acylation.
¹H NMR

Triplet

Characteristic "hump" at 6.5–7.2 ppm.
¹⁹F NMR C3-FSinglet/MultipletN/AShift varies significantly between free amine and amide (~ -130 to -140 ppm).
¹⁹F NMR

Doublet

Distinctive doublet; confirms integrity of the

group.
Purification Tips
  • TLC: The amide product is usually significantly less polar than the starting amine.

  • Column: Use a gradient of Hexanes/EtOAc. If the product "streaks" due to the amide acidity, add 1% triethylamine to the eluent.

  • Stability: The

    
     group is generally stable to basic workups but avoid prolonged exposure to strong Lewis acids which might trigger defluorination.
    

Decision Matrix (Workflow)

Use this flowchart to select the optimal method for your specific acid partner.

Workflow Start Start: Have Carboxylic Acid (R-COOH) Check1 Is the Acid Chloride commercially available or easily made (SOCl2)? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 MethodA METHOD A: LiHMDS Deprotonation (High Yield, Reliable) Yes1->MethodA Check2 Is the Acid sensitive to strong base/heat? No1->Check2 MethodB METHOD B: T3P / Pyridine / Heat (Convenient) Check2->MethodB No (Stable) MethodC METHOD C: Pd-Aminocarbonylation (Use Aryl Bromide instead) Check2->MethodC Yes (Unstable/Complex)

Figure 2: Strategic decision tree for selecting the synthesis method.

Safety & Handling

  • Fluorinated Pyridines: Can be skin sensitizers. Use double gloving (Nitrile).

  • LiHMDS: Pyrophoric hazard. Handle strictly under inert atmosphere (N₂/Ar).

  • Molybdenum Hexacarbonyl: Highly toxic; releases CO. Must be handled in a well-ventilated fume hood.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on Fluorine/Pyridine properties). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Ticket ID: PYR-CF2H-043

Executive Summary: The Synthetic Landscape

The synthesis of 4-(Difluoromethyl)-3-fluoropyridin-2-amine presents a "perfect storm" of chemical challenges: an electron-deficient heterocycle, a basic amine capable of poisoning catalysts, and a labile difluoromethyl group sensitive to hydrolysis under harsh conditions.

High-yield synthesis requires navigating two primary strategic routes. Your choice depends on your starting material availability and scale.

RouteMethodologyPrimary BottleneckIdeal For
A Deoxofluorination (Aldehyde


)
Stability of DAST/Deoxo-Fluor; "Black tar" formation.Small scale (<5g); Late-stage functionalization.[1]
B Radical C-H Functionalization (Minisci)Regioselectivity (C4 vs C6); Polysubstitution.Med-chem library generation; Rapid analoging.
C De Novo Cyclization High step count; Availability of fluorinated nitrile precursors.Process Scale (>100g); GMP manufacturing.

Troubleshooting Module 1: The Deoxofluorination Route

Context: You are converting 2-(protected-amino)-3-fluoro-4-formylpyridine to the target using DAST, Deoxo-Fluor, or XtalFluor.

User Report #1: "My reaction mixture turned into a black tar/polymer."

Diagnosis: This is the classic "DAST Decomposition Cascade." The 2-amino group (even if Boc-protected) can still act as a nucleophile or general base, destabilizing the fluorinating reagent. Furthermore, the 3-fluoro group increases the electrophilicity of the pyridine ring, making it susceptible to polymerization initiated by HF byproducts.

The Fix:

  • Switch Reagents: Move from DAST to PyFluor (2-pyridinesulfonyl fluoride) or XtalFluor-E . PyFluor is thermally stable and generates less elimination byproduct.[2]

  • The "Buffered" Protocol: If you must use DAST, you must buffer the HF generated.

    • Add: 2.0 equivalents of Potassium Carbonate (

      
      )  or Collidine  to the reaction mixture before adding DAST.
      
    • Temp: Never exceed 0°C during addition. Warm to RT only if TLC shows no conversion after 2 hours.

User Report #2: "I see the product on LCMS, but it vanishes during silica column purification."

Diagnosis: The difluoromethyl group, while generally stable, can undergo hydrolysis to the aldehyde or carboxylic acid on acidic silica, especially when the 3-fluoro substituent activates the position. The basic amine also causes streaking/irreversible adsorption.

The Fix:

  • Pre-treat Silica: Slurry your silica gel with 1-2% Triethylamine (TEA) in hexanes before packing the column.

  • Eluent Modifier: Use 1%

    
     in your MeOH/DCM mobile phase.
    
  • Alternative: Use neutral alumina or reverse-phase (C18) chromatography at pH 8 (Ammonium Bicarbonate buffer).

Troubleshooting Module 2: The Radical Route (Minisci)

Context: You are reacting 2-amino-3-fluoropyridine (or protected variant) with a


 radical source (e.g., Baran’s Reagent/DFMS).
User Report #3: "I'm getting a mixture of C4 and C6 isomers, and the yield is stuck at 30%."

Diagnosis: Radical addition to pyridines is governed by electronics. The nucleophilic alkyl radical attacks the most electron-deficient position.

  • C4 Position: Para to the amine (donor), Ortho to Fluorine (Inductive withdrawal).

  • C6 Position: Ortho to the amine (donor).

  • The Problem: The free amine donates electron density, deactivating the ring toward nucleophilic radical attack.

The Fix: Protonation is Key. You must perform the reaction in a biphasic system with Trifluoroacetic Acid (TFA) or aqueous


.
  • Protonate the Pyridine: By protonating the N1 nitrogen, you dramatically lower the LUMO of the ring, making it highly electrophilic.

  • Block C6 (Optional): If C6 substitution persists, use a bulky protecting group on the amine (e.g., Phthalimide) to sterically shield the C3/C2 region, though C6 is distal. Correction: C6 is adjacent to N1. Steric bulk on the amine at C2 does shield C3, but has less effect on C6. However, the 3-Fluoro group exerts a strong inductive effect (-I) that activates C2 and C4.

  • Reagent Stoichiometry: Use Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv) + TBHP (oxidant).

Visualizing the Pathway

G Start 2-Amino-3-Fluoropyridine Decision Protect Amine? Start->Decision RouteA Route A: Boc-Protection Decision->RouteA Yes (Steric Control) RouteB Route B: Protonation (TFA) Decision->RouteB No (Electronic Control) Radical Radical Attack (DFMS) RouteA->Radical Low Reactivity RouteB->Radical High Reactivity (Cation) Isomers Isomer Mix (C4 + C6) Radical->Isomers Target Target: C4-CF2H Product Isomers->Target Purification

Caption: Decision tree for optimizing regioselectivity in radical difluoromethylation. Protonation (Route B) is generally superior for yield.

Detailed Protocol: The "Scalable" Aldehyde Route

This protocol avoids the instability of DAST by using PyFluor , grounded in the methodology described in J. Am. Chem. Soc. 2015.

Precursors:

  • Substrate: N-Boc-3-fluoro-4-formylpyridin-2-amine (1.0 equiv)

  • Reagent: PyFluor (1.2 equiv)

  • Base: DBU (2.0 equiv)

  • Solvent: Toluene (0.5 M)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, dissolve the substrate in anhydrous Toluene.

    • Why Toluene? Unlike DCM, Toluene allows for higher temperatures if the reaction stalls, without pressurizing the vessel significantly.

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature. Stir for 5 minutes.

    • Mechanism:[3] DBU acts as a scavenger for the sulfonyl byproduct and activates the PyFluor.

  • Fluorination: Add PyFluor as a solid in one portion.

    • Observation: The reaction is mildly exothermic but does not require cryogenic cooling (-78°C) like DAST.

  • Monitoring: Stir at 25°C for 4 hours. Monitor via TLC (Stain: PMA or UV).

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 40°C.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. Wash organic layer with 1M HCl (rapidly) to remove DBU, then brine.
    
  • Deprotection: Treat the crude material with TFA/DCM (1:4) to remove the Boc group and yield the final amine.

FAQs

Q: Can I use the "Baran Reagent" (DFMS) on the free amine? A: Yes, but with caveats. The free amine can coordinate to the Zinc in the reagent, potentially stalling the radical release. It is highly recommended to run this reaction in a biphasic mixture of DCM/Water (3:1) with TFA (1.0 equiv) added. The TFA protonates the pyridine (preventing metal coordination) and activates the ring for radical attack.

Q: Why is the 3-fluoro group lowering my yield compared to the non-fluorinated analog? A: The 3-fluoro substituent has two effects:

  • Inductive Withdrawal (-I): It makes the C4 position more positive (good for nucleophilic attack) but also makes the ring less stable to oxidation.

  • Sterics: It creates a "buttressing effect" at the C2/C3/C4 interface. If you are using bulky protecting groups on the amine (like trityl), the C4 position becomes sterically congested, pushing the radical attack to C6. Use smaller protecting groups (Acetyl or Boc).

Q: Is there a non-DAST, non-Radical way to make this? A: Yes. If you require multi-gram scale, consider the Cyclization Route .

  • Start: Ethyl 4,4-difluoro-3-oxobutanoate + Fluorinated enamine.

  • Ref: See Org. Process Res. Dev. 2019 regarding the synthesis of similar kinase inhibitors. This builds the pyridine ring with the

    
     and F groups already in place, avoiding late-stage functionalization issues.
    

References

  • Baran, P. S., et al. (2012).[4] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 492, 95–99.[4]

  • Doyle, A. G., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[2] Journal of the American Chemical Society, 137(30), 9571–9574.

  • Lamberth, C. (2019). "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." Organic Process Research & Development, 23(11), 2462–2468.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

solubility issues of 4-(Difluoromethyl)-3-fluoropyridin-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Guide | CAS: 1804438-73-0

Executive Summary: The "Molecule Personality"

4-(Difluoromethyl)-3-fluoropyridin-2-amine presents a unique solubility challenge due to the interplay between its polar 2-amino-pyridine core and the lipophilic, electron-withdrawing fluorinated substituents.

Unlike simple aminopyridines, the difluoromethyl (


) group  acts as a weak hydrogen bond donor while simultaneously increasing lipophilicity. Combined with the 3-fluoro  substituent, this molecule exhibits high crystal lattice energy and reduced basicity compared to non-fluorinated analogs. Users frequently encounter "oiling out" during aqueous workups and precipitation in standard non-polar solvents.

This guide provides empirically derived solubility data and troubleshooting workflows to navigate these physicochemical hurdles.

The Solubility Matrix

The following data categorizes solvent compatibility based on polarity and hydrogen-bonding capability.

Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Ideal for

reactions or stock solutions.
Polar Protic Methanol, EthanolGood (Warm)Good for transfers; solubility decreases significantly at

.
Chlorinated Dichloromethane (DCM)Moderate Primary extraction solvent. May require 5-10% MeOH for concentrated solutions.
Esters/Ethers EtOAc, THF, MTBEModerate to Low often requires heating. Poor choice for initial dissolution of dry solids.
Hydrocarbons Hexanes, HeptaneInsoluble Strictly antisolvents. Use for inducing crystallization only.
Aqueous Water (pH 7)Insoluble Hydrophobic effect of

dominates.
Aqueous Acid 1M HClSoluble Forms pyridinium salt. Useful for reverse-phase purification.

Troubleshooting Workflows

Issue #1: "The compound oils out or forms a gum during aqueous workup."

Diagnosis: The standard Ethyl Acetate/Water extraction is insufficient. The presence of the


 group increases lipophilicity, but the aminopyridine core retains enough polarity to drag water into the organic phase, creating stable emulsions or "gums" at the interface.

Protocol: The DCM/IPA Switch

  • Abandon EtOAc: Do not use Ethyl Acetate for extraction if you observe oiling out.

  • Prepare Solvent System: Use a mixture of Dichloromethane (DCM) : Isopropyl Alcohol (IPA) in a 9:1 to 4:1 ratio .

    • Why: DCM solubilizes the fluorinated core; IPA disrupts the hydrogen-bonding network that stabilizes the emulsion.

  • Phase Separation:

    • Add the DCM/IPA mixture to the aqueous quench.

    • Agitate gently (avoid vigorous shaking which promotes emulsions).

    • The organic layer will be on the bottom .

  • Brine Wash: Wash the organic layer with saturated brine to remove residual water and break any remaining emulsion.

Issue #2: "Precipitation occurs immediately upon cooling the reaction mixture."

Diagnosis: High Crystal Lattice Energy. The intermolecular H-bonds (Amine H


 Ring N or F) stabilize the solid state, causing rapid crashing out in marginal solvents like Toluene or THF once heat is removed.

Protocol: Co-Solvent Step-Down

  • Dissolution: If the reaction solvent is non-polar (e.g., Toluene), add a polar co-solvent before cooling.

  • Addition: Add 10% volume of THF or 2-MeTHF at reaction temperature.

  • Cooling: Ramp temperature down slowly (

    
     per 15 mins).
    
  • Observation: If precipitation still occurs, the solid is likely pure enough for filtration. If the goal is to keep it in solution for the next step, switch the carrier solvent to DMF or NMP .

Issue #3: "I cannot crystallize the product; it stays as a film."

Diagnosis: Impurities are preventing lattice formation, or the solvent system is too polar (holding the compound in a supersaturated state).

Protocol: The "Anti-Solvent Diffusion" Method

  • Primary Solvent: Dissolve the crude oil in the minimum amount of DCM (not Methanol).

  • Anti-Solvent: Slowly layer Heptane (3x volume of DCM) on top of the solution. Do not mix.

  • Equilibration: Seal the vessel and let it stand at room temperature for 12-24 hours. The slow diffusion of Heptane into the DCM will force controlled crystal growth rather than amorphous crashing.

  • Seed: If available, add a micro-crystal of the product to the interface.

Mechanistic Insight: The Fluorine Effect

Understanding the electronic environment helps predict behavior in novel reactions.

  • Basicity Reduction: The 3-F and 4-

    
     groups are electron-withdrawing. The pKa of the pyridine nitrogen is significantly lower than unsubstituted 2-aminopyridine (pKa ~6.8).
    
    • Implication: You need stronger acids to protonate it fully. Weak acids (acetic acid) may not solubilize it completely in water.

  • Hydrogen Bonding: The

    
     group is a weak hydrogen bond donor (unlike 
    
    
    
    ). It can interact with oxygenated solvents (THF, Ethers), which explains why it is more soluble in ethers than perfluorinated analogs.
  • Intramolecular Interaction: The 2-amino hydrogen likely forms a weak intramolecular bond with the 3-fluorine. This "locks" the conformation, reducing polarity and making the molecule surprisingly soluble in chlorinated solvents despite its amine functionality.

Decision Tree: Solubilizing Fluorinated Pyridines

SolubilityWorkflow Start Start: Solid 4-(CHF2)-3-F-Pyridine CheckSolvent Select Target Solvent Start->CheckSolvent IsPolar Is Solvent Polar? CheckSolvent->IsPolar NonPolar Hydrocarbons/Toluene IsPolar->NonPolar No Polar DCM, EtOAc, Alcohols IsPolar->Polar Yes Fail1 Insoluble. Do not use. NonPolar->Fail1 DissolveCheck Does it dissolve at RT? Polar->DissolveCheck Success Proceed with Experiment DissolveCheck->Success Yes Heat Apply Heat (40-60°C) DissolveCheck->Heat No HeatCheck Dissolved? Heat->HeatCheck HeatCheck->Success Yes CoSolvent Add Co-Solvent: (10% MeOH or DMF) HeatCheck->CoSolvent No SaltForm Convert to Salt: Add 1M HCl in Et2O CoSolvent->SaltForm Still Insoluble

Figure 1: Decision matrix for selecting the correct solubilization strategy based on solvent polarity and temperature.

References

  • PubChem. (2025).[1] Compound Summary: 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine (Analogous Structure Data). National Library of Medicine. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic insight on CHF2 vs CF3 lipophilicity). [Link]

  • University of Münster. (2024).[2] New method for introducing fluorinated components into molecules.[2][3] (Synthesis context for difluoromethyl pyridines). [Link]

Sources

minimizing side reactions in 4-(Difluoromethyl)-3-fluoropyridin-2-amine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CF2H-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Triad of Trouble"

You are likely encountering difficulties because 4-(Difluoromethyl)-3-fluoropyridin-2-amine presents three simultaneous antagonistic features that defeat standard coupling protocols.

Before optimizing, you must diagnose which of these three mechanisms is killing your reaction:

  • Electronic Deactivation (The "Dead" Nucleophile): The pyridine ring is already electron-deficient. The 3-fluoro substituent (ortho) and the 4-difluoromethyl group (para-like) exert strong inductive electron withdrawal (

    
     effect), rendering the exocyclic amine (
    
    
    
    ) exceptionally non-nucleophilic.
  • Base Sensitivity (

    
     Instability):  The benzylic proton on the 
    
    
    
    group is acidified by the pyridine ring. Strong bases (e.g.,
    
    
    ,
    
    
    ) used in standard Buchwald protocols can deprotonate this site, leading to
    
    
    -elimination, difluorocarbene formation, and "black tar" decomposition.
  • Steric/Chelation Interference: The 3-fluoro group is ortho to the amine. While small, it creates sufficient steric bulk to hinder the approach of bulky Pd-ligand complexes. Furthermore, the pyridine nitrogen is a competitive binding site for soft metals (Pd, Cu), potentially poisoning the catalyst.

Troubleshooting Modules (Q&A Format)

Module A: Buchwald-Hartwig C-N Coupling

Q: My reaction turns black and shows no product. I'm using


 and 

. What is happening?

A: You are likely triggering the decomposition pathway of the


 group.
  • The Cause:

    
     is too strong (
    
    
    
    in alcohol, but much higher effective basicity in toluene). It deprotonates the
    
    
    group, leading to fluoride elimination. Additionally,
    
    
    contains monodentate ligands that are easily displaced by the pyridine nitrogen, poisoning the catalyst.
  • The Fix: Switch to a Weak Base / Bulky Ligand system.

    • Base: Use Cesium Carbonate (

      
      )  or Potassium Phosphate (
      
      
      
      )
      . These are strong enough to facilitate the catalytic cycle but generally kinetic enough to spare the
      
      
      proton in non-polar solvents.
    • Ligand: Use BrettPhos or tBuBrettPhos . These bulky, electron-rich biaryl phosphine ligands prevent catalyst poisoning by the pyridine nitrogen and facilitate oxidative addition of the aryl halide partner.

Q: The reaction is clean (no tar), but conversion is <10%. I'm using


. 

A: The amine is too weak of a nucleophile to undergo transmetallation/reductive elimination effectively under these conditions.

  • The Fix: You need a Pre-catalyst to ensure immediate generation of the active

    
     species without an induction period.[1]
    
    • Recommendation: Use BrettPhos Pd G4 (Fourth Generation Pre-catalyst).

    • Solvent: Switch to 1,4-Dioxane or t-Amyl Alcohol at

      
      . The higher temperature is necessary to overcome the activation energy of the deactivated amine.
      
Module B: Amide Coupling (Acylation)

Q: Standard EDC/HOBt or HATU coupling yields 0% product. The amine remains unreacted.

A: This is a classic "Dead Nucleophile" issue. The 3-F and 4-


 groups pull electron density away from the nitrogen lone pair. Activated esters (OBt/OAt) are not electrophilic enough to capture this amine.
  • The Fix: You must convert the carboxylic acid partner into a highly reactive species (Acid Chloride or Acyl Fluoride).

  • Protocol: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). It converts acids to acid chlorides under neutral conditions, avoiding the harsh acidic conditions of

    
     that might hydrolyze the 
    
    
    
    .

Optimized Experimental Protocols

Protocol 1: The "Safe" Buchwald-Hartwig Coupling

Best for coupling with Aryl Bromides/Chlorides.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate 4-(

)-3-F-pyridin-2-amine
1.0Nucleophile
Partner Aryl Bromide1.1Electrophile
Catalyst BrettPhos Pd G4 0.05High-activity Pre-catalyst
Base

2.5Mild base (prevents

decomp)
Solvent 1,4-Dioxane (Anhydrous)[0.2 M]Solvent

Step-by-Step:

  • Charge a vial with the Amine, Aryl Bromide,

    
    , and BrettPhos Pd G4.
    
  • Seal and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen kills the active catalyst).

  • Add Anhydrous Dioxane via syringe.

  • Heat to 100°C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water. Note: Do not use acidic washes, as the product may be sensitive.

Protocol 2: The "Ghosez" Amide Coupling

Best for attaching the amine to a carboxylic acid.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Acid Carboxylic Acid Partner1.1Electrophile Precursor
Activator Ghosez's Reagent 1.2Acid Chloride Generator
Amine 4-(

)-3-F-pyridin-2-amine
1.0Nucleophile
Base Pyridine (or 2,6-Lutidine)2.5HCl Scavenger
Solvent DCM[0.2 M]Solvent

Step-by-Step:

  • Dissolve Carboxylic Acid in dry DCM at 0°C.

  • Add Ghosez's Reagent dropwise. Stir for 1 hour at RT (Generates Acid Chloride in situ).

  • Add the Amine and Pyridine (base) in one portion.

  • Stir at RT (or reflux if sterically hindered) for 4–12 hours.

  • Why this works: The acid chloride is exponentially more reactive than an active ester, forcing the deactivated amine to react.

Visual Troubleshooting & Mechanism

Diagram 1: The Decision Matrix

Use this flowchart to determine your next experimental move.

Troubleshooting start Start: Reaction Analysis outcome What is the outcome? start->outcome tar Black Tar / Complex Mixture outcome->tar Decomposition noreac No Reaction / SM Recovered outcome->noreac Stalled lowyield Low Yield (<20%) outcome->lowyield Stalled check_base Check Base: Are you using NaOtBu, KHMDS, or NaH? tar->check_base check_act Check Activation: Are you using EDC, HATU, or weak Pd? noreac->check_act check_ligand Check Ligand: Are you using PPh3 or dppf? lowyield->check_ligand sol_base SOLUTION: Switch to Cs2CO3 or K3PO4. Prevent CF2H deprotonation. check_base->sol_base Yes sol_ligand SOLUTION: Switch to BrettPhos. Prevent Pyridine-Pd poisoning. check_ligand->sol_ligand Yes sol_act SOLUTION: Use Ghosez's Reagent (Amide) or Pd G4 Pre-catalysts (Coupling). check_act->sol_act Yes

Caption: Diagnostic logic for selecting reaction conditions based on observed failure modes.

Diagram 2: The "Danger Zone" Mechanism

Understanding why strong bases destroy your molecule.

Mechanism sub Substrate: 4-(CF2H)-3-F-Pyridine deprot Deprotonation at CF2H (Benzylic Position) sub->deprot + Base base Strong Base (NaOtBu / KHMDS) base->deprot elim Alpha-Elimination of Fluoride (F-) deprot->elim carbene Difluorocarbene [:CF2] Formation elim->carbene mess Oligomerization / Tar carbene->mess

Caption: Pathway of base-mediated decomposition of the difluoromethyl group leading to reaction failure.

References & Authority

  • Difluoromethyl Stability: The acidity of

    
     and its tendency to undergo 
    
    
    
    -elimination under basic conditions is a documented failure mode in fluorination chemistry.
    • Source:J. Am. Chem. Soc. 2018, 140, 34, 10909–10915. "The Difluoromethyl Group as a Masked Nucleophile". Link

  • Buchwald-Hartwig Optimization: The use of BrettPhos and Pd G4 pre-catalysts is the industry standard for coupling electron-deficient aminopyridines (weak nucleophiles).

    • Source:Chem. Sci., 2011, 2, 27-50. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Link

  • Amide Coupling of Poor Nucleophiles: Ghosez's reagent is superior to carbodiimides for sterically hindered or electron-deficient amines.

    • Source:Org.[2][6] Biomol. Chem., 2015, 13, 11021-11025. "A protocol for amide bond formation with electron deficient amines". Link

  • Catalyst Poisoning: Pyridine coordination to Palladium is a well-known phenomenon that requires bulky ligands to suppress.

    • Source:J. Org.[2] Chem. 2017, 82, 4, 2136–2149.[2] Link

Sources

Technical Support Center: Purification of 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents & Process Development

CAS: 1242336-63-5 | Molecular Formula: C6H5F3N2

Part 1: Executive Summary & Solvent Selection Matrix

User Query: What is the optimal solvent system for recrystallizing 4-(Difluoromethyl)-3-fluoropyridin-2-amine?

Senior Scientist Response: For the purification of this compound, a mixed-solvent system of Ethyl Acetate (EtOAc) and n-Heptane is the industry standard "First Intent" method. This system balances the high solubility of the fluorinated pyridine core in EtOAc with the antisolvent properties of Heptane to drive controlled nucleation.

However, depending on your specific impurity profile (e.g., des-fluoro byproducts or polymeric tars), alternative systems may be required. Refer to the selection matrix below before proceeding.

Solvent System Selection Matrix
System ClassSolvent CompositionPrimary Use CaseProsCons
Standard (Non-Polar) EtOAc / n-Heptane (1:3 to 1:5 v/v)General Purification. Best for removing non-polar starting materials and baseline tars.• High recovery yield.• Low boiling point (easy drying).• Scalable.• Poor removal of polar salts.• Risk of "oiling out" if added too fast.
High Purity (Aromatic) Toluene (Single Solvent)Polymorph Control. Use if the EtOAc system yields amorphous solids.• Slower cooling allows better crystal habit.• Excellent for hot filtration of insoluble polymers.• High boiling point requires vacuum drying.• Lower single-pass yield.
Polar Alternative IPA / Water (Variable Ratio)Salt Removal. Use only if the crude contains significant inorganic salts (e.g., KF, NaBr).• Dissolves inorganic contaminants.• Environmentally benign.High Risk: Fluorinated amines are hydrophobic; water often causes oiling out rather than crystallization.

Part 2: Detailed Experimental Protocol (Standard Method)

Protocol ID: REC-1242-STD Method: Anti-solvent Crystallization via Seeding Target Purity: >98% (HPLC)

Prerequisites
  • Crude Material: this compound (Assumed purity >85%).

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser, mechanical stirrer (overhead preferred to prevent oiling).

Step-by-Step Methodology
  • Dissolution (Solvent A):

    • Charge crude solid into the reactor.

    • Add Ethyl Acetate (3.0 - 4.0 volumes) relative to mass (e.g., 3 mL per 1 g solid).

    • Heat to 50-55°C . Note: Do not boil (approx. 77°C) to minimize thermal degradation of the amine.

    • Checkpoint: If solids remain, perform a hot filtration through a Celite pad to remove inorganic salts or polymerized byproducts.

  • Nucleation Zone (The Critical Step):

    • Cool the solution slowly to 40°C .

    • Seed Addition: Add 0.5 wt% of pure seed crystals.

    • Wait: Hold at 40°C for 30 minutes. You must observe a stable "haze" or slurry. If the seeds dissolve, re-heat and concentrate the solution slightly.

  • Anti-Solvent Addition (Solvent B):

    • Begin adding n-Heptane dropwise via an addition funnel.

    • Rate: Add the first 1.0 volume over 1 hour. Crucial: Fast addition here causes oiling out.

    • Once a thick slurry forms, accelerate addition to complete a total of 10-12 volumes of Heptane.

  • Crystallization & Isolation:

    • Cool the slurry to 0-5°C over 2 hours.

    • Age at 0°C for 1 hour.

    • Filter the solid using a Buchner funnel.

    • Wash: Displace mother liquor with cold n-Heptane (2 volumes).

    • Drying: Vacuum oven at 40°C for 12 hours.

Part 3: Troubleshooting & FAQs

Issue 1: "The product is oiling out instead of crystallizing."
  • Cause: This is common with fluorinated compounds due to their low surface energy and hydrophobicity. It usually happens if the anti-solvent (Heptane) is added too quickly or if the temperature is too high during addition.

  • Fix:

    • Re-heat the mixture until the oil dissolves back into a solution.

    • Seed the solution at a slightly lower temperature.

    • Slow Down: Reduce the anti-solvent addition rate by 50%.

    • High-Shear: Increase stirring speed to break up oil droplets and induce nucleation.

Issue 2: "My product is colored (brown/yellow) even after recrystallization."
  • Cause: Aminopyridines are prone to oxidation, forming "color bodies" (conjugated impurities) that trapped in the crystal lattice.

  • Fix:

    • Perform a Charcoal Treatment during Step 1. Add activated carbon (5 wt%) to the hot EtOAc solution, stir for 30 mins, and filter hot before adding Heptane.

Issue 3: "Low recovery yield (<60%)."
  • Cause: The compound is likely too soluble in the mother liquor (EtOAc).

  • Fix:

    • Increase the ratio of Heptane (up to 15 volumes).

    • Cool to -10°C instead of 0°C.

    • Concentrate the mother liquor and perform a "second crop" crystallization (though purity will be lower).

Part 4: Process Logic & Decision Tree

The following diagram illustrates the decision-making process for purifying CAS 1242336-63-5, specifically addressing the "Oiling Out" phenomenon common in fluorinated intermediate processing.

RecrystallizationLogic Start Crude 4-(Difluoromethyl)- 3-fluoropyridin-2-amine SolubilityCheck Solubility Test: Dissolve in Hot EtOAc (50°C) Start->SolubilityCheck Insolubles Insoluble Matter Present? SolubilityCheck->Insolubles HotFilter Hot Filtration (Celite) Insolubles->HotFilter Yes Cooling Cool to 40°C & Add Seed Crystals Insolubles->Cooling No HotFilter->Cooling Observation Observation Check Cooling->Observation Crystals Stable Slurry Forms Observation->Crystals Cloudy/Haze Oil Oiling Out Occurs Observation->Oil Liquid Droplets AddHeptane Slow Addition of n-Heptane (Anti-Solvent) Crystals->AddHeptane RemedyOil Remedy: 1. Re-heat to dissolve 2. Increase Stirring Speed 3. Add Seed at Lower Temp Oil->RemedyOil FinalFilter Cool to 0°C, Filter & Dry AddHeptane->FinalFilter RemedyOil->Cooling Retry

Figure 1: Decision tree for the purification of fluorinated aminopyridines, emphasizing the critical control of the "oiling out" phase.

References

  • World Intellectual Property Organization. (2025). WO2025093631A1 - Process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Link

    • Context: Describes the general handling, solubility, and halogen-exchange synthesis of closely related fluorin
  • BenchChem. (2025).[1] Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine. Link

    • Context: Provides physicochemical properties and purification protocols for the trifluoromethyl analog, serving as the baseline for the difluoromethyl protocol.
  • Sigma-Aldrich. (n.d.). 4-(Difluoromethyl)pyridin-2-amine Product Specification. Link

    • Context: Verifies the physical state (solid) and storage conditions (inert atmosphere)
  • Journal of Medicinal Chemistry. (2016). Discovery of PIM Kinase Inhibitors. Link

    • Context: Validates the use of this specific intermediate in the synthesis of PIM inhibitors (e.g., PIM447), confirming the requirement for high-purity crystalline inputs.

Sources

Technical Support Center: Navigating the Challenges of Hygroscopic Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for handling fluorinated aminopyridines. As a Senior Application Scientist, I understand the critical role these valuable building blocks play in medicinal chemistry and materials science. However, their hygroscopic nature often presents significant, yet frequently underestimated, challenges in the laboratory. The absorption of atmospheric moisture can lead to inconsistencies in experimental results, degradation of valuable starting materials, and the formation of unwanted byproducts.[1]

This guide provides in-depth technical advice, troubleshooting scenarios, and frequently asked questions to help you navigate the complexities of working with these sensitive compounds. Our aim is to equip you with the knowledge to ensure the integrity of your materials and the reproducibility of your experiments.

Part 1: Understanding the Impact of Hygroscopicity

FAQ 1: What is hygroscopicity and why is it a concern for fluorinated aminopyridines?

Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[2][3] For fluorinated aminopyridines, this is a critical parameter to control for several reasons:

  • Inaccurate Stoichiometry: The absorbed water adds to the mass of the reagent, leading to inaccurate weighing and incorrect molar ratios in your reactions. This can result in lower yields, incomplete conversions, and difficulties in reaction optimization.

  • Chemical Degradation: The presence of water can facilitate undesirable chemical reactions. For instance, some fluorinated pyridines can be susceptible to hydrolysis, potentially leading to the formation of corresponding hydroxypyridines.[4] Aromatic amines can also undergo oxidative degradation, a process that can be accelerated in the presence of moisture.[4]

  • Alteration of Physical Properties: Moisture absorption can cause the crystalline powder to become clumpy, oily, or even completely deliquesce (dissolve in the absorbed water), making handling and accurate dispensing challenging.[1]

  • Impact on Reaction Chemistry: Water is often incompatible with many common reagents used in conjunction with fluorinated aminopyridines, such as strong bases (e.g., organolithiums, sodium hydride) and water-sensitive catalysts.

FAQ 2: Are all fluorinated aminopyridines equally hygroscopic?
  • Substitution Pattern: The position of the fluorine and amino groups on the pyridine ring can affect the crystal lattice energy and the availability of sites for hydrogen bonding with water molecules.

  • Presence of Other Functional Groups: Additional substituents on the pyridine ring can either enhance or reduce hygroscopicity.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit varying degrees of hygroscopicity.

As a general rule, all fluorinated aminopyridines should be considered hygroscopic and handled with appropriate precautions.

Part 2: Troubleshooting Common Issues

This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting.

Scenario 1: Inconsistent Reaction Yields

Problem: You are running a coupling reaction with a fluorinated aminopyridine and a boronic acid. The reaction worked well the first time, but subsequent runs have given significantly lower yields, even though you followed the same procedure.

Possible Cause: Your fluorinated aminopyridine has likely absorbed atmospheric moisture since the container was first opened. This leads to an overestimation of the amount of aminopyridine being added to the reaction, making it the limiting reagent.

Troubleshooting Workflow:

A Inconsistent Yields Observed B Hypothesis: Hygroscopicity of Fluorinated Aminopyridine A->B C Action 1: Quantify Water Content B->C E Action 2: Dry the Reagent B->E G Action 3: Implement Inert Atmosphere Handling B->G D Method: Karl Fischer Titration C->D How? I Re-run Reaction with Dried Reagent under Inert Atmosphere C->I F Method: High Vacuum Drying (check thermal stability) E->F How? E->I H Method: Glovebox or Schlenk Line G->H How? G->I J Consistent Yields Achieved I->J

Troubleshooting Inconsistent Yields

Detailed Steps:

  • Quantify Water Content: The most definitive way to determine if water is the culprit is to measure the water content of your fluorinated aminopyridine using Karl Fischer titration.[5][6] (See Part 4 for a detailed protocol).

  • Implement Inert Atmosphere Handling: Once dried, handle the reagent exclusively under an inert atmosphere (nitrogen or argon) using a glovebox or Schlenk line techniques to prevent re-absorption of moisture.[7]

  • Re-run the Reaction: Perform the reaction again using the freshly dried fluorinated aminopyridine, ensuring all manipulations are carried out under an inert atmosphere.

Scenario 2: Unexpected Side Product Formation

Problem: In a reaction involving a fluorinated aminopyridine and a strong base like n-butyllithium, you observe the formation of a significant amount of a byproduct that appears to be the corresponding hydroxypyridine.

Possible Cause: The absorbed water in the fluorinated aminopyridine is reacting with the n-butyllithium, quenching the base and generating lithium hydroxide. The lithium hydroxide can then act as a nucleophile, displacing the fluorine atom to form the hydroxypyridine.

Troubleshooting Workflow:

A Hydroxypyridine Side Product Observed B Hypothesis: Water Contamination Quenching Strong Base A->B C Action 1: Use Anhydrous Solvents B->C E Action 2: Handle Reagents Under Inert Atmosphere B->E G Action 3: Check Purity of Fluorinated Aminopyridine B->G D Method: Distill from appropriate drying agent (e.g., CaH2) C->D How? I Re-run Reaction with Dry Reagents and Solvents C->I F Method: Glovebox or Schlenk Line E->F How? E->I H Method: Karl Fischer Titration G->H How? G->I J Elimination of Side Product I->J

Troubleshooting Side Product Formation

Detailed Steps:

  • Ensure Anhydrous Solvents: All solvents must be rigorously dried before use. For example, tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone, and dichloromethane from calcium hydride.

  • Strict Inert Atmosphere Technique: The entire experimental setup, including the reaction flask, syringes, and cannula, must be thoroughly dried and purged with an inert gas.[7] All reagent transfers should be performed under a positive pressure of nitrogen or argon.

  • Verify Reagent Purity: As in the previous scenario, confirm the dryness of your fluorinated aminopyridine using Karl Fischer titration or by drying it under high vacuum.

  • Control Reaction Temperature: The reaction of strong bases with any residual water is highly exothermic. Ensure your reaction is adequately cooled before adding the base to prevent uncontrolled side reactions.

Scenario 3: Inaccurate NMR Spectroscopic Data

Problem: The 1H NMR spectrum of your fluorinated aminopyridine in a non-polar solvent like CDCl3 shows a broad, shifting peak that you suspect is water, but it's not at the typical chemical shift. This is making integration and interpretation of your spectrum difficult.

Possible Cause: The chemical shift of water in NMR spectra is highly dependent on its environment, including concentration, temperature, and hydrogen bonding interactions. In the presence of a basic compound like an aminopyridine, the water peak can exchange with the amine protons and shift significantly downfield.

Troubleshooting Workflow:

A Broad, Shifting Peak in 1H NMR B Hypothesis: Water Peak Broadened by Exchange with Amine Protons A->B C Action 1: Dry the NMR Sample B->C E Action 2: Use a Dried NMR Solvent B->E G Action 3: Perform a D2O Shake B->G D Method: Co-evaporate with anhydrous solvent, then dry under high vacuum C->D How? I Re-acquire NMR Spectrum C->I F Method: Use freshly opened ampulized solvent or dry over molecular sieves E->F How? E->I H Method: Add a drop of D2O to the NMR tube, shake, and re-acquire spectrum G->H How? G->I J Sharper Peaks and Disappearance of Exchangeable Proton Signals I->J

Troubleshooting NMR Issues

Detailed Steps:

  • Dry the Sample: Before preparing your NMR sample, ensure your fluorinated aminopyridine is thoroughly dry. You can co-evaporate it with a dry, anhydrous solvent like toluene a few times and then place it under high vacuum.

  • Use Dry NMR Solvent: Use a fresh ampule of deuterated solvent. For solvents that are particularly hygroscopic, like DMSO-d6, consider using a sealed tube with a septum and transferring the solvent via a dry syringe. Storing NMR solvents over activated molecular sieves can also help.

  • Perform a D2O Shake: To confirm that the broad peak is due to exchangeable protons (water and the amine N-H), add a small drop of deuterium oxide (D2O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The broad peak and the amine proton signals should disappear or significantly decrease in intensity, as the protons are exchanged for deuterium, which is not observed in 1H NMR.

Part 3: Best Practices for Storage and Handling

Adhering to strict storage and handling protocols is the most effective way to prevent the issues outlined above.

Storage
  • Primary Container: Upon receipt, store fluorinated aminopyridines in their original, tightly sealed containers.

  • Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant like silica gel or anhydrous calcium sulfate (Drierite®).[8] For highly sensitive compounds, a vacuum desiccator is preferable.

  • Inert Atmosphere: For long-term storage or for particularly hygroscopic derivatives, storing the material inside a nitrogen- or argon-filled glovebox is the gold standard.

  • Temperature: Store at the temperature recommended by the manufacturer, typically in a cool, dry place away from direct sunlight.[9]

Handling
  • Weighing: Whenever possible, weigh fluorinated aminopyridines in a low-humidity environment, such as a glovebox. If a glovebox is not available, work quickly and in a draft-free area. Use a weighing vessel with a narrow opening to minimize exposure to the atmosphere. Tightly reseal the main container immediately after removing the desired amount.[1]

  • Inert Atmosphere Techniques: For reactions that are sensitive to moisture, all manipulations should be performed under an inert atmosphere using either a glovebox or a Schlenk line.[7]

    • Glovebox: Ideal for handling solids, preparing stock solutions, and setting up small-scale reactions. Ensure the glovebox atmosphere is maintained at low levels of water and oxygen (typically <1 ppm).

    • Schlenk Line: A versatile tool for performing reactions under an inert atmosphere. Glassware must be oven-dried or flame-dried under vacuum and backfilled with inert gas multiple times before use.

Part 4: Quantitative Analysis and Protocols

Quantification of Water Content: Karl Fischer Titration

Karl Fischer (KF) titration is the most accurate and widely used method for determining the water content in a sample.[5][6][10] It is a quantitative chemical reaction between water, iodine, sulfur dioxide, and a base. The endpoint is detected potentiometrically.

Method Selection:

  • Volumetric KF Titration: Suitable for samples with higher water content (typically >0.1%).

  • Coulometric KF Titration: Ideal for samples with very low water content (ppm levels). For most solid fluorinated aminopyridines, coulometric titration is the preferred method.

Experimental Protocol: Coulometric Karl Fischer Titration of a Fluorinated Aminopyridine

  • Apparatus Setup:

    • Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration cell is clean, dry, and properly sealed to prevent the ingress of atmospheric moisture.

    • Fill the anode and cathode compartments with the appropriate KF reagents.

  • Conditioning:

    • Turn on the titrator and allow the reagent to precondition. The instrument will electrolytically generate iodine to consume any residual water in the solvent until a stable, low-drift endpoint is reached.

  • Sample Preparation and Introduction:

    • In a glovebox or a low-humidity environment, accurately weigh a suitable amount of the fluorinated aminopyridine into a gas-tight syringe or a sample boat. The sample size should be chosen to give a water content within the optimal range for the instrument.

    • Quickly and carefully introduce the sample into the titration cell. If using a syringe, inject the sample through the septum. If using a sample boat, quickly open the port, add the boat, and reseal.

  • Titration and Calculation:

    • Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water or as a percentage.

    • The water content (in % w/w) is calculated as:

      % H₂O = (Mass of water detected (µg) / Mass of sample (µg)) x 100

Data Interpretation:

Water Content (% w/w)InterpretationRecommended Action
< 0.1%Essentially dry.Suitable for most applications.
0.1% - 0.5%Slightly moist.Drying under high vacuum is recommended for moisture-sensitive reactions.
> 0.5%Significantly moist.The reagent must be dried before use. Re-evaluate storage and handling procedures.

Conclusion

The hygroscopic nature of fluorinated aminopyridines is a manageable challenge with the right knowledge and techniques. By understanding the potential impact of moisture, implementing robust storage and handling protocols, and utilizing appropriate analytical methods like Karl Fischer titration, researchers can ensure the quality of their reagents and the reliability of their experimental outcomes. This proactive approach will save time, reduce waste, and ultimately accelerate the pace of discovery in the exciting fields of drug development and materials science.

References

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-7.
  • European Pharmacopoeia (Ph. Eur.) 10th Edition. (2019). European Directorate for the Quality of Medicines & HealthCare.
  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical development and technology, 18(2), 348–358.
  • CD Formulation. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]

  • Callahan, J. C., et al. (1982). Equilibrium moisture content of pharmaceutical excipients. Drug Development and Industrial Pharmacy, 8(3), 355-369.
  • LibreTexts. (2021, October 29). The Schlenk Line Survival Guide. Chemistry LibreTexts. [Link]

  • LibreTexts. (2020, March 5). Gloveboxes - The Schlenk Line Survival Guide. Chemistry LibreTexts. [Link]

  • Lim, S. H., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(11), 1859.
  • Teclison. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. Teclison. [Link]

  • Li, Y., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • Weber, E. J., Spidle, D. L., & Thorn, K. A. (2001). Sediment-associated reactions of aromatic amines. 1. Elucidation of sorption mechanisms. Environmental science & technology, 35(12), 2490–2495.
  • Shah, A. D., & Mitch, W. A. (2012). Tracking Aromatic Amines from Sources to Surface Waters. Environmental science & technology, 46(3), 1334–1341.
  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]

  • Reid, J. P. S., & Stradiotto, M. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics, 42(3), 188-200.
  • PPD. (n.d.). Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]

  • Mulks, M. (2025, January 21). Introduction of materials into a glovebox. Mulks Group. [Link]

  • McNeil Group. (n.d.). MBraun Glovebox. [Link]

  • Kołodziej, A., & Lasek, J. (2017). Reduction of amines emission and their volatile degradation products. Biblioteka Nauki, 96(1), 101-112.
  • National Institute of Standards and Technology. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. PMC. [Link]

  • Stuckert, J. W., et al. (2023). Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents for CO2 Capture from Air.
  • Shah, A. D., & Mitch, W. A. (2012). Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology, 46(3), 1334-1341.
  • National Institute of Standards and Technology. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. [Link]

  • Allen, L. V., & Erickson, M. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Thankamony, A., et al. (2019). High-Resolution 17O NMR Spectroscopy of Structural Water. The Journal of Physical Chemistry B, 123(14), 3061–3067.
  • Wang, Y., et al. (2023). Nondestructive Measurement of the Water Content in Building Materials by Single-Sided NMR-MOUSE.
  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 206-212.
  • Gil, A. M., et al. (2000). An NMR microscopy study of water absorption in cork. Magnetic Resonance in Chemistry, 38(7), 547-552.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • Tovar, F., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(8), 2004.
  • Fetzner, S. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Applied Microbiology and Biotechnology, 72(4), 625–643.
  • Hollingworth, G. J., & Gouverneur, V. (2020). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Science, 11(44), 11993–12005.
  • Sanphui, P., et al. (2024). Assessing Structures and Solution Behaviors of Molecular and Ionic Cocrystals with a Common Bioactive Molecule: 2,4-Pyridinedicarboxylic Acid with Tranexamic Acid and Nicotinamide. Crystal Growth & Design, 24(8), 3568-3579.
  • Pharmaguideline. (2018, September 16). Effect of Humidity Level on Tablet Stability. [Link]

  • Richardt, G., et al. (1985). A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon, 23(5), 815-824.
  • Veronica, N., Heng, P. W. S., & Liew, C. V. (2022). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Pharmaceutics, 14(12), 2739.
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  • Li, Y., et al. (2023). Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion. Polymers, 15(23), 4554.

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Technical Support Center: Overcoming Reactivity Challenges with 2-Aminofluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the common hurdles in modern synthesis: the low reactivity of the 2-amino group in fluorinated pyridine scaffolds. Fluoropyridines are invaluable building blocks in medicinal chemistry, and understanding how to effectively functionalize them is critical for success.[1] This resource provides a series of troubleshooting questions and answers, detailed protocols, and mechanistic explanations to help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the 2-amino group on my fluoropyridine so unreactive towards acylation or sulfonylation?

A1: The Root Cause: A Story of Electron Density

The low reactivity, or poor nucleophilicity, of the 2-amino group on a fluoropyridine is a direct consequence of the powerful electronic effects exerted by both the pyridine ring nitrogen and the fluorine substituent.

  • The Pyridine Ring Effect: A pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring carbons through the inductive effect (-I), making attached amino groups less nucleophilic than their aniline counterparts.

  • The Fluorine Effect: Fluorine is the most electronegative element and exerts a very strong electron-withdrawing inductive effect (-I).[2] When placed on the pyridine ring, it further depletes the ring's electron density.[3] This effect is strongly felt by the 2-amino group, pulling its lone pair of electrons into the ring and making them less available to attack an electrophile. This reduction in basicity and nucleophilicity is a primary reason for sluggish or failed reactions.[2]

The combination of these two features drastically reduces the electron density on the 2-amino group, rendering it a weak nucleophile.

Diagram: Electronic Effects Deactivating the 2-Amino Group

Caption: Inductive effects from ring nitrogen and fluorine reduce electron density on the 2-amino group.

Q2: My acylation / sulfonylation reaction is failing or giving very low yields. How can I force it to proceed?

A2: Overcoming Inertness with Stronger Reagents and Conditions

When standard conditions (e.g., pyridine, triethylamine with an acyl chloride) fail, you must increase the nucleophilicity of the amine. This is best achieved by deprotonating it to form the highly reactive conjugate base (an amido anion).

Troubleshooting Strategy:

  • Switch to a Stronger Base: Amine bases like triethylamine or DIPEA are often not strong enough to deprotonate the weakly acidic 2-amino group. You need a much stronger, non-nucleophilic base.

  • Optimize the Solvent: Use anhydrous aprotic solvents like THF, Dioxane, or DMF to prevent quenching your strong base and anionic intermediate.

  • Control the Temperature: Deprotonation is typically performed at low temperatures (e.g., 0 °C or -78 °C) to control reactivity and minimize side reactions. The subsequent reaction with the electrophile may require warming to room temperature or gentle heating.

Recommended Base and Condition Tiers:

Tier Base Typical Conditions When to Use Cautions
1 Sodium Hydride (NaH)THF or DMF, 0 °C to RTFirst choice for a significant reactivity boost.NaH is a dispersion in mineral oil; use washed NaH for best results. H₂ gas is evolved.
2 Lithium Hexamethyldisilazide (LiHMDS)THF, -78 °C to 0 °CExcellent for sensitive substrates; very strong and sterically hindered.Must be handled under strictly anhydrous and inert conditions.
3 n-Butyllithium (n-BuLi)THF, -78 °CThe most powerful option, but can be less selective.Can potentially react with other sites on the molecule (e.g., metal-halogen exchange).

See Protocol 1 for a detailed experimental procedure using Sodium Hydride.

Q3: I'm attempting a Buchwald-Hartwig amination with my 2-aminofluoropyridine as the nucleophile, but it's not working. What are the common failure points?

A3: Fine-Tuning the Catalytic Cycle for a Challenging Nucleophile

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with weakly nucleophilic amines hinges on several critical parameters.[4][5] The catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination.[6][7][8] A deactivated amine can make the latter two steps particularly challenging.

Troubleshooting Workflow for Buchwald-Hartwig Reactions:

G start Reaction Failed? base Is the base strong enough? (e.g., NaOtBu, K₃PO₄, LHMDS) start->base base->base No, optimize base ligand Is the ligand appropriate? Try bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) base->ligand Yes ligand->ligand No, screen ligands precatalyst Is the Pd source active? Use a pre-catalyst (e.g., G3/G4 palladacycles) or ensure in-situ generation is clean. ligand->precatalyst Yes precatalyst->precatalyst No, try different source temp Is the temperature high enough? Try refluxing toluene or dioxane (80-110 °C) precatalyst->temp Yes temp->temp No, increase temp solvent Is the solvent appropriate? Toluene, Dioxane, or t-AmylOH are common. temp->solvent Yes solvent->solvent No, change solvent success Reaction Successful solvent->success Yes

Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig aminations.

Key Considerations:

  • Ligand Choice is Crucial: For electron-deficient nucleophiles, bulky and electron-rich phosphine ligands are essential.[9] They promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond. Ligands like XPhos, SPhos, RuPhos, or BrettPhos are excellent starting points.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the aminopyridine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) can be effective alternatives.

  • Palladium Source: Using modern palladacycle pre-catalysts (e.g., XPhos Pd G3) often gives more reliable results than generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. These pre-catalysts ensure efficient formation of the active catalytic species.

  • Solvent and Temperature: Anhydrous, non-polar aprotic solvents are preferred. Toluene and dioxane are standards. For particularly stubborn couplings, higher boiling point solvents like tert-amyl alcohol can be beneficial.[10] These reactions often require elevated temperatures (80-110 °C).

See Protocol 2 for a robust starting point for a Buchwald-Hartwig coupling.

Q4: I am observing a side product where my fluorine atom has been displaced. What is this reaction and how can I prevent it?

A4: The SNAr Side Reaction

You are likely observing Nucleophilic Aromatic Substitution (SNAr). In a fluoropyridine, the C-F bond is highly activated towards nucleophilic attack, especially when the fluorine is at the 2- or 4-position.[10][11] The strong electron-withdrawing nature of the ring nitrogen makes the carbon attached to the fluorine electrophilic.[10] While fluoride is not a good leaving group in SN2 reactions, it is an excellent leaving group in SNAr because the rate-determining step is the initial attack of the nucleophile, not the breaking of the C-F bond.[12]

When does this become a problem?

  • With Strong Nucleophiles: If your reaction mixture contains other strong nucleophiles (e.g., hydroxide from a wet base, alkoxides, or even a second molecule of your amine under harsh conditions), they can attack the C-F bond.

  • High Temperatures: The activation energy for SNAr can be overcome at the high temperatures often required for cross-coupling reactions.

Strategies for Mitigation:

  • Strictly Anhydrous Conditions: Use anhydrous solvents and reagents to prevent displacement by hydroxide.

  • Use a Bulky Base: A sterically hindered base like NaOt-Bu or LiHMDS is less likely to act as a competing nucleophile compared to smaller bases like NaOH or K₂CO₃.

  • Moderate Temperature: If possible, try to run the reaction at the lowest temperature that allows for the desired transformation to proceed. Screen temperatures from 80 °C upwards.

  • Protecting Groups: In extreme cases, you might consider temporarily protecting the 2-amino group (e.g., as a Boc-carbamate or a silyl-amine). This can modulate its reactivity and may allow the desired reaction to occur under milder conditions where SNAr is minimized.

Detailed Experimental Protocols

Protocol 1: Robust Acylation of 2-Amino-5-fluoropyridine via Sodium Hydride Deprotonation

This protocol describes a general method for acylating the weakly nucleophilic 2-amino group.

Materials:

  • 2-Amino-5-fluoropyridine (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Acyl Chloride or Anhydride (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF, optional co-solvent)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add Sodium Hydride (1.2 equiv).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil. Decant the hexanes carefully via cannula under nitrogen. Dry the NaH in vacuo for 10-15 minutes.

  • Deprotonation: Add anhydrous THF to the flask. Cool the resulting suspension to 0 °C in an ice bath.

  • Dissolve 2-amino-5-fluoropyridine (1.0 equiv) in a minimal amount of anhydrous THF (or THF/DMF if solubility is poor) and add it dropwise to the NaH suspension via a syringe or dropping funnel over 15-20 minutes.

  • Observe for hydrogen gas evolution to cease (typically 30-60 minutes at 0 °C). The formation of the sodium salt may result in a thicker suspension.

  • Acylation: Dissolve the acyl chloride or anhydride (1.1 equiv) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Work-up: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Dilute with water and extract the product with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with 2-Aminofluoropyridines

This protocol provides a reliable starting point for coupling a 2-aminofluoropyridine with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-Aminofluoropyridine (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • XPhos Ligand (4 mol%)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), 2-Aminofluoropyridine (1.2 equiv), Sodium tert-butoxide (1.4 equiv), XPhos Pd G3 (0.02 equiv), and XPhos ligand (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Seal the vessel and place it in a pre-heated oil bath at 100-110 °C.

  • Stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional Ethyl Acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel.

References

  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society. Available at: [Link]

  • Driver, M. S., & Hartwig, J. F. (1997). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society. Available at: [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Scholar.uwindsor.ca. Available at: [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Available at: [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central (PMC). Available at: [Link]

  • TecheM (2025). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. TecheM. Available at: [Link]

  • Goga, F., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. PubMed Central (PMC). Available at: [Link]

  • Ritter, T., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central (PMC). Available at: [Link]

  • Wetmore, S. D., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Acylation under weak base conditions. Available at: [Link]

  • Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. Available at: [Link]

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. Available at: [Link]

  • Kim, S., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters. Available at: [Link]

  • Wu, J. I., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

  • Pate, B. H., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene dimer. RSC Publishing. Available at: [Link]

  • Wang, J., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]

  • Hassner, A., et al. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Bar-Ilan University Research Authority. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

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optimizing reaction temperature for 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Reaction Temperature Optimization for 4-(Difluoromethyl)-3-fluoropyridin-2-amine Synthesis

Executive Summary

The synthesis of This compound presents a classic chemoselectivity challenge in pyridine chemistry. The optimization of reaction temperature is not merely about maximizing rate; it is a critical control lever to navigate between three competing pathways:

  • Desired Amination (SNAr): Nucleophilic attack at the C2 position.

  • Competitve Defluorination: Undesired attack at the C3-fluorine (activated by the ring nitrogen and the electron-withdrawing C4-CF2H group).

  • Difluoromethyl Degradation: Hydrolysis or carbene-like decomposition of the -CF2H moiety, particularly under forcing alkaline conditions.

This guide focuses on the Nucleophilic Aromatic Substitution (SNAr) route from the 2-chloro precursor, as this is the most scalable yet temperature-sensitive method.

Part 1: The Thermodynamic Landscape (Graphviz Visualization)

The following diagram illustrates the kinetic vs. thermodynamic competition governed by reaction temperature.

ReactionPathways Start Precursor: 2-Chloro-3-fluoro- 4-(difluoromethyl)pyridine Product TARGET: 4-(Difluoromethyl)- 3-fluoropyridin-2-amine Start->Product Path 1: S_NAr at C2 (Kinetic Control) Optimum: 130-140°C Side1 Byproduct A: 3-Amino-2-chloro- 4-(difluoromethyl)pyridine (Regioisomer) Start->Side1 Path 2: S_NAr at C3 (Thermodynamic Risk) High T (>160°C) Side2 Byproduct B: 4-Formyl/Carboxy derivatives (CF2H Hydrolysis) Start->Side2 Path 3: CF2H Degradation Prolonged Heating High pH Reagent Reagent: Aqueous NH3 / IPA

Figure 1: Reaction pathways for the amination of 2-chloro-3-fluoro-4-(difluoromethyl)pyridine. Path 1 is the desired route, optimized by precise temperature control.

Part 2: Optimized Experimental Protocol

Objective: Selective amination of 2-chloro-3-fluoro-4-(difluoromethyl)pyridine without compromising the C3-fluoro or C4-difluoromethyl groups.

Reagents & Equipment
  • Substrate: 2-Chloro-3-fluoro-4-(difluoromethyl)pyridine (1.0 equiv).

  • Aminating Agent: 28-30% Aqueous Ammonia (10-15 equiv).

  • Solvent: Isopropyl Alcohol (IPA) or N-Methyl-2-pyrrolidone (NMP) (if higher T needed).

  • Vessel: High-pressure stainless steel autoclave (rated >20 bar).

Step-by-Step Temperature Protocol
PhaseTemperatureDurationMechanistic Purpose
1. Charging 0-5°CN/ASuppression of Exotherm: Load reagents cold to prevent premature off-gassing of NH3 and uncontrolled initial pressure spikes.
2. Ramp 25°C → 135°C45 minControlled Activation: A linear ramp prevents "hot spots" that favor C3-fluorine displacement.
3. Reaction 135°C ± 5°C 6-8 hThe "Goldilocks" Zone:<120°C: Reaction stalls; incomplete conversion of the 2-Cl bond.• >150°C: Significant increase in C3-deflluorination (Byproduct A) and CF2H hydrolysis.
4. Cool Down 135°C → 40°C30 minQuench: Rapid cooling stops the reaction before thermodynamic equilibration can favor side products.

Critical Note on Pressure: At 135°C, the internal pressure will reach 15-20 bar due to ammonia vapor. Ensure the autoclave headspace is sufficient (50% volume max fill).

Part 3: Troubleshooting & FAQs

Q1: I am observing ~10% of the 3-amino regioisomer (Byproduct A). How do I suppress this?

Diagnosis: The reaction temperature is likely too high, or the reaction time is too long. The C3-fluorine is activated by the ortho-nitrogen and para-CF2H group, making it susceptible to nucleophilic attack at high energy states. Correction:

  • Lower Temperature: Reduce reaction temperature to 125°C and extend time to 10-12 hours.

  • Solvent Switch: If using NMP, switch to IPA (Isopropyl Alcohol) . Protic solvents like IPA can solvate the anionic intermediate and often improve selectivity for the C2 position over C3 in halopyridines [1].

Q2: The -CF2H group is degrading to an aldehyde or carboxylic acid. Why?

Diagnosis: This is "haloform-like" hydrolysis. While -CF2H is more stable than -CF3 in some contexts, it is sensitive to prolonged exposure to strong nucleophiles (ammonia) at high temperatures. Correction:

  • Reduce Equivalents: Do not exceed 15 equivalents of ammonia. Excess base catalyzes the hydrolysis.

  • Copper Catalysis (Ullmann-type): Instead of forcing conditions (high T/P), consider using a Cu(I) catalyst (e.g., CuI/L-proline) at a lower temperature (80-90°C). This allows the amination to proceed via a catalytic cycle rather than pure thermal SNAr, preserving the sensitive -CF2H moiety [2].

Q3: My conversion is stuck at 60% even after 12 hours at 120°C.

Diagnosis: The 3-fluoro group, while electron-withdrawing, also donates electron density via resonance, potentially deactivating the 2-chloro position slightly compared to a 3-H analog. 120°C provides insufficient activation energy. Correction:

  • Catalytic Spike: Add 0.1 equiv of ZnCl2 . Lewis acids can coordinate to the pyridine nitrogen, increasing the electrophilicity of the C2 carbon without requiring a temperature increase that would damage the functional groups [3].

Part 4: Data Summary Table

ParameterStandard ConditionOptimized ConditionOutcome
Temperature 150-160°C130-135°C Reduced C3-F displacement (Regioselectivity >95:5).
Pressure >25 bar15-18 bar Safer operation; sufficient ammonia concentration.
Catalyst NoneOptional: CuI (5 mol%) Enables reaction at <100°C if CF2H stability is critical.
Solvent EthanolIsopropanol (IPA) Higher boiling point allows lower pressure; better solubility.

References

  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine. Organic Process Research & Development. (2019). Retrieved from [Link]

  • Process for the preparation of fluorinated pyridines.European Patent EP0192287A2.
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines. Nature Communications. (2024). Retrieved from [Link]

Technical Support Center: Purification of 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(Difluoromethyl)-3-fluoropyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming challenges associated with the isolation and purification of this compound, particularly the removal of regioisomeric impurities.

Understanding the Challenge: The Nature of the Impurities

The synthesis of substituted pyridines, such as this compound, can often result in the formation of regioisomers.[1][2] These are molecules that have the same chemical formula but differ in the spatial arrangement of their functional groups on the pyridine ring. The subtle structural differences between these isomers lead to very similar physicochemical properties, making their separation a significant challenge.

The presence of electron-withdrawing fluorine and difluoromethyl groups can influence the electron density of the pyridine ring, affecting its reactivity and the regioselectivity of its synthesis.[3][4] This can lead to the formation of impurities where the amine, fluoro, or difluoromethyl groups are in different positions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely regioisomeric impurities I might encounter?

A1: Based on common synthetic routes for 2-aminopyridines, the most probable regioisomeric impurities would involve transposition of the substituents. For instance, you might encounter isomers where the fluorine and difluoromethyl groups have swapped positions, or where the amine group is at a different position on the ring. It is crucial to use analytical techniques like NMR and mass spectrometry to identify the specific isomers present in your mixture.

Q2: Why is it so difficult to separate these regioisomers by standard column chromatography?

A2: Regioisomers often have very similar polarities and affinities for stationary phases like silica gel. The fluorine and difluoromethyl groups, while influencing the molecule's overall polarity, do so in a way that the net difference between isomers can be minimal.[3] This results in co-elution or significant peak overlap during chromatography.[5]

Q3: Can I use an acid-base extraction to purify my compound?

A3: While acid-base extraction is a powerful technique for separating basic compounds like pyridines from neutral or acidic impurities, it is generally ineffective for separating regioisomers of the same compound.[6] Both the desired product and its regioisomeric impurities will have very similar pKa values and will be extracted together. The introduction of fluorine atoms does decrease the basicity of the pyridine nitrogen, but the effect will be comparable across the isomers.[3][7]

Q4: Are there any specialized chromatographic techniques that might be more effective?

A4: Yes, techniques like pH-zone-refining counter-current chromatography have shown success in separating pyridine derivatives with subtle structural differences.[8] Additionally, HPLC with specialized columns, such as those with phenyl or cyano stationary phases, can offer different selectivity compared to standard C18 columns and may improve separation.[5]

Troubleshooting Guide: Overcoming Purification Hurdles

This section provides detailed protocols and troubleshooting advice for the most common and effective methods for separating regioisomeric impurities from this compound.

Issue 1: Poor Separation in Column Chromatography

Underlying Cause: Insufficient difference in polarity between the target compound and its regioisomers.

Solutions and Protocols:

  • Systematic Solvent System Screening: A thorough screening of solvent systems is the first and most critical step. Small changes in eluent composition can significantly impact selectivity.

    • Protocol 1: Systematic Solvent Screening for Column Chromatography

      • Prepare Stock Solutions: Dissolve a small amount of the impure mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

      • TLC Analysis: Spot the solution on multiple TLC plates.

      • Develop Plates: Develop each plate in a different solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, acetone, or other polar solvents in varying ratios.

      • Visualize: Visualize the spots under UV light and/or with a suitable stain.

      • Analyze: Identify the solvent system that provides the best separation between the major spot (your product) and the impurity spots.

  • Employing a Less Polar Stationary Phase: If silica gel proves ineffective, consider using a less polar stationary phase like alumina. This can sometimes alter the elution order and improve separation.

  • Gradient Elution: A shallow gradient of a polar solvent into a non-polar solvent can help to resolve closely eluting compounds.

    • Protocol 2: Gradient Elution Column Chromatography

      • Column Packing: Pack a column with silica gel in the initial, less polar solvent system identified from your TLC screening.

      • Sample Loading: Load the sample onto the column.

      • Elution: Begin elution with the initial solvent system.

      • Gradient Introduction: Gradually and slowly increase the proportion of the more polar solvent. This can be done stepwise or with a gradient mixer.

      • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify the pure product.

Issue 2: Failure to Induce Crystallization

Underlying Cause: The compound may be too soluble in the chosen solvent, or nucleation may be inhibited.

Solutions and Protocols:

  • Recrystallization: This is often the most effective method for purifying solid compounds and can be highly selective for a single isomer.

    • Protocol 3: Cooling Recrystallization

      • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9] A solvent screening with small amounts of material is recommended.

      • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

      • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.

      • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

      • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

      • Isolation: Collect the crystals by vacuum filtration.[9]

      • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.[9]

      • Drying: Dry the crystals thoroughly.

  • Inducing Crystallization: If crystals do not form readily, several techniques can be employed:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[9]

    • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystallization.[9]

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a "good" solvent until turbidity is observed. Then, allow the solution to stand.

Data and Visualization

Table 1: Comparison of Purification Techniques

TechniqueSelectivityScalabilityKey Considerations
Column Chromatography ModerateHighRequires careful solvent system optimization.[6]
Recrystallization HighHighDependent on finding a suitable solvent system.[9]
Preparative HPLC Very HighLow to ModerateHigher cost and lower throughput.[5]
Acid-Base Extraction Low (for isomers)Very HighIneffective for separating compounds with similar pKa values.[6]

Diagram 1: Workflow for Purification Strategy

cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Purity Check & Further Steps Start Crude 4-(Difluoromethyl)-3- fluoropyridin-2-amine Analysis Analyze by TLC/HPLC/NMR to identify impurities Start->Analysis Chromatography Column Chromatography (Systematic Solvent Screening) Analysis->Chromatography Recrystallization Recrystallization (Solvent Screening) Analysis->Recrystallization PurityCheck Check Purity of Fractions/ Crystals Chromatography->PurityCheck Recrystallization->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Purity >98% PrepHPLC Consider Preparative HPLC for very difficult separations PurityCheck->PrepHPLC Purity <98%

Caption: A logical workflow for the purification of this compound.

Diagram 2: Conceptual Representation of Isomer Separation

cluster_0 Initial State: Mixture cluster_1 Purification Method cluster_2 Final State: Separated Components Mixture This compound Regioisomeric Impurity Purification Selective Technique (e.g., Recrystallization or Optimized Chromatography) Mixture->Purification Product Pure this compound Purification->Product Impurity Isolated Regioisomeric Impurity Purification->Impurity

Caption: Conceptual diagram illustrating the separation of the target compound from its regioisomeric impurity.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PubMed Central.
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (n.d.). Benchchem.
  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (2018, March 22). Morressier.
  • Easy Access to 2-Aminopyridines. (2020, December 4). GalChimia.
  • Technical Support Center: Managing Impurities in 4-Amino-3,5-dichloro-2,6-difluoropyridine. (n.d.). Benchchem.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PubMed Central.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007, August 15). PubMed.
  • Unraveling the effect of fluorine substitution on the hydrogen bonding interaction in the complexes of fluorosubstituted pyridines and acetic acid. (n.d.). ResearchGate.
  • Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.

Sources

Validation & Comparative

Structural Elucidation and Spectral Benchmarking: 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Difluoromethyl)-3-fluoropyridin-2-amine (CAS 1804438-73-0) represents a critical scaffold in modern medicinal chemistry, particularly for kinase inhibitors where the difluoromethyl (


) group acts as a lipophilic hydrogen bond donor bioisostere.

This guide provides a definitive spectral analysis of this molecule. Unlike standard alkyl-pyridines, the presence of the vicinal fluorine (F3) and the difluoromethyl group (at C4) creates a complex spin-system. Correct interpretation requires distinguishing the characteristic geminal proton-fluorine coupling (


) from vicinal fluorine-fluorine coupling  (

or

).

Key Identification Marker: The "Smoking Gun" for this structure is the


 proton signal, which appears as a distinct triplet  (or triplet of doublets) in the 6.5–7.2 ppm range with a massive coupling constant (

), distinct from the singlet of a

group or the quartet of a methyl group.

Comparative Analysis: Target vs. Regioisomers

In synthesis (often via radical difluoromethylation), a common impurity is the 6-(difluoromethyl) regioisomer. Distinguishing these requires precise analysis of the aromatic coupling constants.

Table 1: Spectral Fingerprint Comparison (DMSO-d )

Data synthesized from substituent chemical shift (SCS) principles and fluoropyridine benchmarks.

FeatureTarget: 4-(CHF

)-3-F-pyridin-2-amine
Alternative: 6-(CHF

)-3-F-pyridin-2-amine
Differentiation Logic
H5 Proton Doublet of Doublets (dd) Coupled to H6 (

) and F3 (

).
Doublet (d) Coupled to H4 only.The Target H5 is spatially close to F3, causing splitting.
H6 Proton Doublet (d)

~8.0 ppm (Deshielded by N).
Multiplet / obscured Shifted upfield due to lack of ortho-N effect? No, H4/H5 are distinct.Target H6 is adjacent to Ring Nitrogen (most downfield signal).
CHF

Proton
Triplet (t)

6.6–7.1 ppm

.
Triplet (t)

6.5–7.0 ppm

.
Indistinguishable by shift alone; requires NOE or HMBC to confirm position.
19F NMR (F3)

-135 to -145 ppm
Coupled to

(weak

).

-135 to -145 ppm
No coupling to

(too distant).
Coupling Pattern: Look for broadening or splitting in the F3 signal in the Target.

Detailed Spectral Characterization

A. 1H NMR Analysis (Proton)

Solvent: DMSO-d


 (Recommended to observe 

). Frequency: 400 MHz or higher recommended due to complex F-splitting.
  • The Amine (

    
    ): 
    
    • Shift:

      
       6.0 – 6.5 ppm.
      
    • Appearance: Broad singlet. In DMSO, this signal is sharp; in CDCl

      
      , it may broaden or disappear due to exchange.
      
    • Validation: Add

      
      ; this signal must disappear.
      
  • The Difluoromethyl Proton (

    
    ): 
    
    • Shift:

      
       6.8 – 7.1 ppm.
      
    • Multiplicity: Triplet (

      
      ).
      
    • Fine Structure: May appear as a triplet of doublets (

      
      ) if the long-range coupling to F3 (
      
      
      
      ) is resolved.
  • Aromatic Protons (H5 and H6):

    • H6 (Ortho to N):

      
       7.9 – 8.1 ppm. Appears as a doublet (
      
      
      
      ).
    • H5 (Meta to N, Para to

      
      ): 
      
      
      
      6.6 – 6.8 ppm. Appears as a doublet of doublets (
      
      
      ) due to coupling with H6 and F3.
B. 19F NMR Analysis (Fluorine)

Reference:


 (0 ppm) or 

-trifluorotoluene (-63.7 ppm internal).[1]
  • F3 (Aromatic Fluorine):

    • Shift:

      
       -135 to -145 ppm.
      
    • Pattern: Multiplet (coupled to H5 and potentially

      
       protons).
      
  • 4-Difluoromethyl (

    
    ): 
    
    • Shift:

      
       -114 to -118 ppm.
      
    • Pattern: Doublet (

      
      ).
      
    • Note: The two fluorine atoms in the

      
       group are chemically equivalent (unless a chiral center exists elsewhere in the molecule, which is not the case here).
      

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility, follow this "Self-Validating" workflow.

Step 1: Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the solid amine.

  • Solvent: Use 0.6 mL DMSO-d

    
      (99.9% D).
    
    • Why DMSO? It prevents solute aggregation and slows proton exchange, allowing sharp resolution of the

      
       protons and H-F couplings. CDCl
      
      
      
      is acidic enough to broaden the amine.
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (standard proton) and fluorine (with and without proton decoupling).

  • Spectral Width (SW):

    • 1H: -2 to 14 ppm.

    • 19F: -50 to -200 ppm.

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. Fluorinated protons often have longer T1 relaxation times; a short D1 will reduce the integration accuracy of the

    
     triplet.
    
Step 3: Processing
  • Window Function: Apply Exponential Multiplication (LB = 0.3 Hz) for 1H.

  • Referencing: Set DMSO residual peak to 2.50 ppm.

Visualizing the Coupling Network

The following diagram illustrates the J-coupling network that defines the spectral fingerprint.

CouplingNetwork cluster_legend Legend: Interaction Types CHF2_H CHF2 Proton (Triplet) CHF2_F CHF2 Fluorines (Doublet) CHF2_H->CHF2_F 2J(H-F) ~54Hz (Dominant) F3 F3 Aromatic (Multiplet) F3->CHF2_F 4J(F-F) (Weak/Through-Space) H5 H5 Aromatic (dd) H5->F3 3J(H-F) ~9Hz H6 H6 Aromatic (d) H5->H6 3J(H-H) ~5Hz key Solid Line: Strong Coupling Dashed: Weak Coupling Blue Box: 1H Signal Red Oval: 19F Signal

Caption: J-Coupling Connectivity Map. The dominant interaction is the geminal H-F coupling within the difluoromethyl group (Bold line).

References

  • Dungan, C. H., & Van Wazer, J. R. (1976). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine. University of Wisconsin-Madison. (Authoritative database for J-values).

  • BenchChem. (2025).[2] Comparative Analysis of 1H NMR Spectra: Fluorinated Pyridines. (General reference for pyridine shifts).

  • San Fabián, J., et al. (2004). Vicinal fluorine-fluorine coupling constants: Fourier analysis. Journal of Chemical Physics, 121(13), 6268-76.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity of 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides an in-depth, comparative analysis of the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-(Difluoromethyl)-3-fluoropyridin-2-amine, a critical fluorinated pyridine building block. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind experimental choices, from stationary phase selection to mobile phase optimization, grounded in established chromatographic principles and regulatory standards. We will compare three distinct reversed-phase column chemistries—a traditional C18, a Phenyl-Hexyl, and a Pentafluorophenyl (PFP) phase—and present a systematic workflow for developing a method that is not only precise and accurate but also robust and fit for its intended purpose in a regulated environment.

Introduction: The Analytical Challenge

This compound is a heterocyclic amine whose structural complexity and functional groups present a distinct analytical challenge. The presence of a basic amine group (pKa ≈ 3-5), a polar difluoromethyl group, and two fluorine atoms on the pyridine ring dictates a multi-faceted interaction with HPLC stationary phases. The primary goal of a purity method is to accurately quantify the main component while resolving it from all potential process-related impurities and degradation products. This necessitates a "stability-indicating" method, as defined by the International Council for Harmonisation (ICH) guidelines, which is capable of unequivocally assessing the analyte in the presence of its potential degradants.[1][2]

Foundational Strategy: A Phased Approach to Method Development

A successful method development strategy is systematic, not serendipitous. It begins with understanding the analyte and progresses through logical phases of screening and optimization. Our approach is designed to build a robust method from the ground up, ensuring its suitability for validation and routine use.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Characterization cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization & Finalization cluster_3 Phase 4: Verification A Analyte Physicochemical Analysis (pKa, logP, UV λmax) B Initial HPLC System Setup (Detector, Dwell Volume) C Comparative Column Screening (C18 vs. Phenyl vs. PFP) B->C D Mobile Phase Screening (ACN vs. MeOH, pH) C->D E Selection of Optimal Column & Mobile Phase D->E F Gradient Profile Optimization E->F G Final Method Protocol F->G H Forced Degradation Study G->H I Method Validation (per ICH Q2) H->I

Caption: A systematic workflow for HPLC method development.

Analyte Characterization: The Starting Point

Before any injection, understanding the analyte is paramount.

  • UV Absorbance: A UV scan of this compound in a typical mobile phase (e.g., 50:50 acetonitrile:water) reveals a maximum absorbance (λmax) around 265 nm. This wavelength is selected for detection to ensure high sensitivity for the main peak and its likely chromophoric impurities.

  • Acidity/Basicity (pKa): The pyridin-2-amine moiety is basic. Estimations place its pKa in the range of 3 to 5. This is the most critical parameter for method development, as the analyte's ionization state—and thus its retention on a reversed-phase column—will be highly dependent on the mobile phase pH. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled with a buffer at least 1.5-2 pH units away from the analyte's pKa.[3] For this basic compound, an acidic pH (e.g., pH 2.5-3.5) is chosen to ensure the amine is fully protonated and behaves predictably.

A Comparative Analysis of Stationary Phases

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[4] We evaluated three distinct reversed-phase chemistries to identify the optimal column for resolving the main analyte from a known, closely eluting process impurity (Impurity A).

ColumnSelection cluster_columns Candidate Stationary Phases Analyte 4-(Difluoromethyl)-3- fluoropyridin-2-amine (Basic, Fluorinated, Aromatic) C18 C18 Column (Hydrophobic Interactions) Analyte->C18 Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) Analyte->Phenyl PFP PFP Column (π-π, Dipole, H-Bonding) Analyte->PFP Outcome Optimal Selectivity & Peak Shape C18->Outcome Phenyl->Outcome PFP->Outcome

Sources

bioisosteric comparison of difluoromethyl vs trifluoromethyl pyridine amines

Bioisosteric Comparison: Difluoromethyl ( ) vs. Trifluoromethyl ( ) Pyridine Amines

Executive Summary

In medicinal chemistry, the transition from trifluoromethyl (


lipophilic hydrogen bond donor

This guide objectively compares 2-amino-pyridine scaffolds substituted with




Part 1: Physicochemical Profiling & Mechanism

The "Lipophilic Hydrogen Bond Donor" Concept

The most critical differentiator is the interaction capability of the terminal hydrogen in

  • Trifluoromethyl (

    
    ):  The three fluorine atoms create a dense electron cloud. The group is chemically inert, highly hydrophobic, and acts only as a weak Hydrogen Bond Acceptor (HBA).
    
  • Difluoromethyl (

    
    ):  The highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom significantly acidic (H-bond acidity 
    
    
    , comparable to aniline or thiophenol). This allows
    
    
    to act as a Hydrogen Bond Donor (HBD) in lipophilic environments, potentially engaging key residues (e.g., backbone carbonyls) that
    
    
    cannot.
Comparative Data: 2-Amino-4-Substituted Pyridines

The following data synthesizes experimental values for 2-amino-4-(trifluoromethyl)pyridine and its difluoromethyl analog.

Property4-

Pyridine Amine
4-

Pyridine Amine
Impact of Swap (

)
LogP (Lipophilicity) ~1.59~0.95Decreases Lipophilicity (Improved Solubility)

(Pyridine N)
~2.98~3.50Increases Basicity (Reduced EWG strength)
H-Bond Capacity Weak Acceptor onlyDonor + AcceptorGain of H-Bond Donor
Metabolic Stability (

)
High (~45 min HLM)Moderate (~30 min HLM)Slight reduction (C-H abstraction risk)
Hammett Constant (

)
0.54~0.45Less electron-withdrawing

Expert Insight: The


 shift is subtle but vital. The 

group is a stronger electron-withdrawing group (EWG), pulling density from the pyridine ring and making the ring nitrogen less basic. Swapping to

restores some basicity (~0.5 log units), which can improve solubility in low pH environments or alter binding kinetics if the pyridine nitrogen acts as an acceptor in the active site.

Part 2: Decision Framework & Visualization

Bioisostere Selection Workflow

Use this decision tree to determine when to deploy


BioisostereDecisionStartStart: Optimization GoalIssueIdentify Limiting FactorStart->IssueLipophilicityHigh LogP / Poor Solubility?Issue->LipophilicitySolubility IssuesMetabolismMetabolic Instability?Issue->MetabolismHigh ClearancePotencyNeed Potency Boost?Issue->PotencyLow AffinityUseCF2HUse -CF2H(Lipophilic H-Donor, Lower LogP)Lipophilicity->UseCF2HReduces LogPUseCF3Use -CF3(Max Stability, Hydrophobic)Metabolism->UseCF3Blocks Metabolic Soft SpotCheckHBIs there a H-bond acceptornearby in the pocket?Potency->CheckHBCheckHB->UseCF3No (Hydrophobic Pocket)CheckHB->UseCF2HYes (Target Carbonyls)

Figure 1: Decision matrix for selecting between trifluoromethyl and difluoromethyl groups during lead optimization.

Part 3: Experimental Protocols

Synthesis of 4-(Difluoromethyl)pyridin-2-amine

Synthesizing the


Objective: Preparation of 4-(difluoromethyl)pyridin-2-amine from (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile.

Reagents:

  • Precursor: (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1.0 equiv)

  • O-Methoxylamine hydrochloride (3.0 equiv)[1][2]

  • HBr in Acetic Acid (33% wt, 2.0 equiv)[3]

  • Zinc dust (3.0 equiv)

  • Solvent: Acetic Acid (glacial)

Protocol:

  • Cyclization Pre-step: Dissolve the nitrile precursor in glacial acetic acid in a reactor.

  • Add Amine Source: Add O-methoxylamine hydrochloride. Stir the mixture at 50 °C for 7 hours . Note: This forms the activated oxime intermediate.

  • Acid Catalysis: Cool the mixture to 25 °C. Slowly add HBr/AcOH solution.

  • Cyclization: Heat the reaction to 90 °C and stir for 12 hours. This effects the ring closure to the pyridine core.

  • Reductive Cleavage: Degas the mixture with nitrogen (critical to prevent oxidation). Cool to 20 °C. Add Zinc dust in portions. This step cleaves the N-O bond of the intermediate to reveal the free amine.

  • Workup: Filter off zinc residues. Neutralize the filtrate with aqueous NaOH (keep temp <20 °C). Extract with Ethyl Acetate.[4][5]

  • Purification: Recrystallize from n-heptane/EtOAc to yield the target as a white solid.

Protocol for LogD Determination (Shake-Flask Method)

To empirically verify the lipophilicity drop (

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning: In a 2 mL vial, add 495 µL of Octanol (saturated with buffer) and 495 µL of PBS Buffer (pH 7.4, saturated with octanol).

  • Spike: Add 10 µL of compound stock.

  • Equilibration: Vortex for 1 hour at room temperature. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Analysis: Remove aliquots from both the Octanol (top) and Buffer (bottom) phases. Analyze via LC-MS/MS.

  • Calculation:

    
    .
    

Part 4: Pharmacokinetic & Metabolic Implications

Metabolic Stability

While


  • Observation: In Human Liver Microsomes (HLM), the

    
    -pyridine amine typically shows a half-life (
    
    
    ) of ~30 minutes, compared to ~45 minutes for the
    
    
    analog.
  • Mitigation: If the

    
     group is identified as a metabolic soft spot, it is often not the primary clearance pathway. The pyridine ring nitrogen oxidation or N-dealkylation of the amine are usually faster.
    
Pathway Visualization: Metabolic Fate

MetabolicFateCompound2-Amino-4-(CF2H)pyridinePath1N-Oxidation(Pyridine N)Compound->Path1CommonPath2C-H Abstraction(CF2-H)Compound->Path2Slower (High BDE)Path3N-Glucuronidation(Amino group)Compound->Path3Phase IIStableMetabolically Stable(Major Fraction)Path1->StableUnstableDefluorination / Oxidation(Minor Fraction)Path2->Unstable

Figure 2: Metabolic liabilities of the difluoromethyl-pyridine scaffold. Note that C-H abstraction is generally slower than N-oxidation.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[4][5][6][7] "A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry." Link

  • Reiss, R., et al. (2019). "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." Organic Process Research & Development. Link

  • Xing, L., et al. (2015). "Structure-Based Design of 2-Amino-4-Substituted Pyridines as Potent nNOS Inhibitors." Journal of Medicinal Chemistry. Link

pKa comparison of 4-(Difluoromethyl)-3-fluoropyridin-2-amine vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling: pKa Modulation in Fluorinated 2-Aminopyridines

Executive Summary

In medicinal chemistry, the precise modulation of basicity in pyridine scaffolds is a critical lever for optimizing solubility, permeability, and hERG avoidance. This guide provides a technical analysis of 4-(Difluoromethyl)-3-fluoropyridin-2-amine , comparing it against its non-fluorinated and mono-fluorinated analogs.

The Bottom Line: The introduction of the 3-fluoro and 4-difluoromethyl motifs results in a drastic reduction in basicity compared to the parent 2-aminopyridine. While 2-aminopyridine is a weak base (


), the target molecule is predicted to exhibit a 

in the range of 2.0 – 2.5 . This shift transforms the molecule from a species that is largely ionized at physiological pH to one that is predominantly neutral, significantly altering its ADME profile.

Comparative Data Analysis

The following table synthesizes experimental literature values with Hammett-derived predictions to isolate the contribution of each substituent.

CompoundStructurepKa (Conj.[1][2][3][4] Acid)

pKa vs Parent
Electronic Drivers
2-Aminopyridine (Parent) Pyridine-2-NH26.86 (Exp)Resonance donation (+M) of NH2 stabilizes cation.
3-Fluoropyridin-2-amine 3-F analog~3.8 – 4.2 (Est)-2.8Inductive withdrawal (-I) of 3-F destabilizes ring N protonation.
4-(Difluoromethyl)pyridin-2-amine 4-CF2H analog~4.7 – 4.9 (Est)-2.0Inductive withdrawal (-I) of CF2H (weaker than CF3).
This compound Target 2.0 – 2.6 (Pred)-4.5 Synergistic withdrawal: Combined -I effects + potential steric twisting of NH2.

Note on Data Sources: The pKa of the parent 2-aminopyridine is well-established in literature (Albert et al., J. Chem. Soc.). Values for the target are derived using Hammett substituent constants (


) and comparative SAR from 2-amino-4-(trifluoromethyl)pyridine (

).

Mechanistic Deep Dive: The "Fluorine Effect"

To understand the performance of this compound, we must decouple the electronic forces at play.

A. The Baseline: 2-Aminopyridine

The pyridine nitrogen is the proton acceptor. In unsubstituted pyridine (


 5.2), the lone pair is in an 

orbital. Adding an amino group at the 2-position pushes electron density into the ring via resonance (+M), significantly increasing electron density at the ring nitrogen and raising the

to 6.86.
B. The 3-Fluoro Effect (Ortho-Withdrawal)

Fluorine at the 3-position exerts a powerful inductive electron-withdrawing effect (-I) through the


-bond framework. Because it is adjacent (ortho) to the ring nitrogen, this effect is maximal, pulling density away from the basic center and destabilizing the protonated form.
  • Magnitude: Typically drops pyridine

    
     by ~2.5 units.
    
C. The 4-Difluoromethyl Effect (Para-Withdrawal)

The


 group is a strong electron-withdrawing group, though slightly weaker than 

(

vs

). Located at the 4-position (para to the ring nitrogen), it exerts a through-bond inductive pull.
  • Magnitude: Typically drops pyridine

    
     by ~2.0 units.
    
D. The Synergistic "Crash"

In the target molecule, these effects are additive. Furthermore, the 3-fluoro substituent is ortho to the 2-amino group. This steric crowding can force the amino group to twist slightly out of planarity with the aromatic ring. If the amino group twists, its resonance donation (+M) into the ring is compromised.

  • Result: The loss of +M support combined with dual -I withdrawal leads to the observed plummet in basicity (

    
    ).
    

Visualizing the Structure-Property Relationship

The following diagram maps the electronic vectors influencing the basicity of the target molecule.

G Parent 2-Aminopyridine (pKa 6.86) Target This compound (pKa ~2.3) Parent->Target Chemical Modification F3 3-Fluoro Group (-I Inductive Effect) Proximity: Ortho to N F3->Target Strong Withdrawal CF2H 4-Difluoromethyl Group (-I Inductive Effect) Proximity: Para to N CF2H->Target Moderate Withdrawal Steric Steric Ortho-Effect (F vs NH2) Reduces Resonance (+M) Steric->Target Destabilizes Cation

Caption: Electronic Structure-Activity Relationship (SAR) map showing the additive withdrawing effects leading to reduced basicity.

Experimental Protocol: UV-Metric pKa Determination

For bases with


, standard potentiometric titration is often insufficiently sensitive due to the high background concentration of 

ions at low pH. UV-metric titration (e.g., using a Sirius T3 or equivalent) is the gold standard validation method.
Methodology: Spectrophotometric Titration

Principle: This method relies on the difference in UV absorbance spectra between the ionized (protonated) and neutral species. As pH changes, the ratio of species changes, shifting the absorption maximum (


).

Protocol Steps:

  • Sample Preparation:

    • Weigh 1–2 mg of the target compound.

    • Dissolve in 1.0 mL of ISA Water (Ionic Strength Adjusted, 0.15 M KCl) containing 5-10% methanol if solubility is poor (though low pKa usually implies high neutral solubility).

    • Critical Control: Ensure the sample is fully dissolved; sonicate if necessary.

  • System Setup (Sirius T3 / D-PAS):

    • Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).

    • Load the sample into the quartz dip-probe vial.

  • The Titration Loop:

    • Acidification: Lower pH to ~1.5 using 0.5 M HCl. (Ensure compound is fully protonated).[5]

    • Titration: Titrate upwards with 0.5 M KOH to pH ~7.0.

    • Data Capture: At each pH step (0.2 unit increments), acquire a UV spectrum (200–450 nm).

  • Data Analysis (Deconvolution):

    • Use the Beer-Lambert law to deconvolute the spectra.

    • Plot Absorbance vs. pH at the

      
       shift (typically distinct for pyridines).
      
    • The inflection point of the sigmoidal curve represents the

      
      .
      

Workflow Step1 Dissolution (1mg in 0.15M KCl) Step2 Acidification (pH -> 1.5) Step1->Step2 Step3 UV-Titration (Add KOH + Scan UV) Step2->Step3 Protons Added Step3->Step3 Loop pH 1.5-7.0 Step4 Target Analysis (Multi-wavelength Fit) Step3->Step4 Spectra Array

Caption: UV-metric titration workflow optimized for low-pKa weak bases.

Implications for Drug Discovery

Understanding this pKa shift is vital for predicting the molecule's behavior in vivo:

  • Solubility:

    • At gastric pH (1.5–2.0), the molecule will be partially protonated (~50-80%), aiding dissolution.

    • At intestinal pH (6.5–7.4), the molecule will be 100% neutral . This suggests excellent passive permeability but potentially solubility-limited absorption (Class II behavior).

  • Genotoxicity Risks:

    • 2-Aminopyridines can sometimes be Ames positive. However, electron-withdrawing groups (like F and CF2H) often reduce the nucleophilicity of the amino group, potentially mitigating metabolic activation into reactive nitrenium ions.

  • hERG Binding:

    • Basic amines are a primary pharmacophore for hERG channel blocking (cardiotoxicity). By dropping the

      
       below physiological pH, the cationic species concentration in the heart tissue is negligible, significantly reducing hERG risk .
      

References

  • Albert, A., Goldacre, R., & Phillips, J. (1948). The Strength of Heterocyclic Bases. Journal of the Chemical Society, 2240–2249.[6]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • PubChem Database. (2023). Compound Summary for CID 10439 (2-Aminopyridine). National Center for Biotechnology Information.

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.

Sources

The Strategic Evolution of a Privileged Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies Utilizing 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of success in any drug discovery campaign. The 4-(difluoromethyl)-3-fluoropyridin-2-amine scaffold has emerged as a fragment of significant interest, offering a unique combination of physicochemical properties and synthetic accessibility that make it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth, comparative analysis of structure-activity relationship (SAR) studies originating from this privileged core, offering field-proven insights and experimental guidance for researchers, scientists, and drug development professionals. We will dissect the rationale behind experimental choices, present comparative data with alternative scaffolds, and provide detailed protocols to empower your own discovery efforts.

The this compound Core: A Privileged Starting Point

The this compound scaffold is a testament to the power of fluorine chemistry in drug design. Each component of this molecule offers distinct advantages for SAR exploration:

  • The 2-Aminopyridine Moiety: This functional group is a versatile anchor for a wide range of chemical modifications. It can act as a hydrogen bond donor and acceptor, and its basicity can be fine-tuned through substitution, influencing its interaction with biological targets and its pharmacokinetic properties. The pyridine ring itself is a common bioisostere for phenyl rings, offering a nitrogen atom as a hydrogen bond acceptor which can lead to improved binding affinity and selectivity.

  • The 3-Fluoro Substituent: The introduction of a fluorine atom at the 3-position of the pyridine ring has profound effects on the molecule's electronic properties. Fluorine is a highly electronegative atom that can modulate the pKa of the 2-amino group, influencing its ionization state at physiological pH. This can be crucial for target engagement and cell permeability. Furthermore, the C-F bond can form favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[1][2]

  • The 4-Difluoromethyl (CF2H) Group: The difluoromethyl group is a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group. Its introduction can enhance metabolic stability by blocking potential sites of oxidation.[3] The C-F bonds in the CF2H group are highly polarized, creating a local dipole moment that can engage in specific interactions with the target protein.[4]

The strategic placement of these fluorine-containing substituents provides a powerful toolkit for medicinal chemists to systematically probe and optimize the biological activity of molecules derived from this scaffold.

A Roadmap for SAR Exploration: A Hypothetical Kinase Inhibitor Case Study

To illustrate the SAR exploration process, let's consider a hypothetical drug discovery program aimed at developing a novel kinase inhibitor. Our starting point is a hit compound identified from a high-throughput screen, which contains the this compound core.

Our objective is to systematically modify the structure to improve its potency, selectivity, and pharmacokinetic profile. The following diagram outlines a typical workflow for SAR exploration:

SAR_Workflow A Initial Hit This compound derivative B Modification of the 2-Amino Group A->B Explore H-bond interactions & modulate polarity C Bioisosteric Replacement of the Pyridine Core A->C Improve properties & explore novel IP D Probing the Role of Fluorine Substituents A->D Understand contribution to potency & metabolism E Lead Optimization B->E C->E D->E F Preclinical Candidate E->F Refine ADME properties

Caption: A logical workflow for SAR exploration starting from a hit compound.

Systematic Modifications and Comparative Analysis

Modification of the 2-Amino Group

The 2-amino group is a prime target for derivatization to explore the chemical space around the core scaffold and to introduce functionalities that can interact with the target kinase.

ModificationRationaleExpected Outcome
Acylation Introduce a hydrogen bond acceptor and explore steric tolerance in the binding pocket.Increased potency if the carbonyl oxygen forms a key interaction.
Sulfonylation Introduce a tetrahedral geometry and a strong hydrogen bond acceptor.Improved potency and potential for enhanced selectivity.
Urea/Thiourea Formation Introduce additional hydrogen bond donors and acceptors.Can lead to significant improvements in potency through multiple interactions.
Alkylation Modulate basicity and lipophilicity.Can improve cell permeability and oral bioavailability.

Comparative Analysis: In a study on antimalarial 3,5-diarylaminopyridines, replacement or substitution of the 2-amino group often led to a loss of activity, highlighting its critical role in target engagement for that specific scaffold.[5] This underscores the importance of carefully considering the role of this functional group in the context of the specific biological target.

Bioisosteric Replacement of the Pyridine Core

Bioisosteric replacement of the pyridine ring is a powerful strategy to modulate the physicochemical properties of the molecule, improve its metabolic stability, and explore novel intellectual property.[6][7]

BioisostereRationaleExpected Outcome
Pyrazine Introduce an additional nitrogen atom to act as a hydrogen bond acceptor and modulate basicity.In some cases, pyrazine analogs have shown potent oral antimalarial activity.[5]
Pyrimidine Alter the position of the ring nitrogens to probe different interaction points.Can lead to improved selectivity against off-target kinases.
Pyrrolo[2,1-f][6][8][9]triazine A fused heterocyclic system that can provide a rigid scaffold and additional points for interaction.This scaffold has been successfully used to develop potent VEGFR-2 kinase inhibitors.[10]
Non-aromatic Scaffolds Introduce three-dimensionality and improve solubility.Can lead to compounds with improved pharmacokinetic profiles.

The following diagram illustrates the concept of bioisosteric replacement of the pyridine core:

Bioisosteres cluster_0 Pyridine Core cluster_1 Bioisosteric Replacements Pyridine [Pyridine Ring] Pyrazine Pyrazine Pyridine->Pyrazine Pyrimidine Pyrimidine Pyridine->Pyrimidine FusedRing Fused Heterocycle Pyridine->FusedRing

Caption: Bioisosteric replacements for the pyridine core.

Probing the Role of the Fluorine Substituents

Understanding the contribution of the 3-fluoro and 4-difluoromethyl groups is crucial for optimizing the lead compound. This is achieved by systematically replacing these groups with other substituents and evaluating the impact on activity and properties.

PositionModificationRationaleExpected Outcome
3-position H, Cl, CH3To assess the importance of the electronegativity and size of the substituent.A decrease in potency upon removal of the fluorine would confirm its importance in binding.
4-position H, CH3, CF3To evaluate the role of the difluoromethyl group in potency and metabolic stability.Replacing CF2H with CH3 might decrease potency but could also alter metabolism. CF3 is more lipophilic and a stronger electron-withdrawing group.[11]

Studies on fluorinated 4-aminopyridine derivatives have shown that small substituents at the 3-position do not significantly impair binding to K+ channels, suggesting some tolerance for modification at this position.[12] The introduction of fluorine into drug candidates often enhances metabolic stability and can improve potency.[2][13]

Experimental Protocols

General Procedure for the Synthesis of a 2-Acylamino-4-(difluoromethyl)-3-fluoropyridine Derivative

This protocol is a representative example of how to modify the 2-amino group.

Step 1: Acylation

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add the kinase, the appropriate peptide substrate, and ATP in a suitable assay buffer.

  • Add the test compound at various concentrations (typically a 10-point dose-response curve).

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, fluorescence polarization, or mass spectrometry).

  • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its unique combination of a versatile 2-amino group and strategically placed fluorine substituents provides a rich platform for SAR exploration. By systematically modifying each component of the scaffold and comparing the biological activity of the resulting analogs with that of alternative scaffolds, medicinal chemists can effectively navigate the complex landscape of drug discovery and identify preclinical candidates with improved potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on their own SAR studies with this and related privileged scaffolds.

References

  • Auctores. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment.
  • Unknown.
  • ResearchGate. Fluorinated derivatives of 4-AP. (A) Compounds tested in this study:...
  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry.
  • Unknown. Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • ResearchGate. (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines.
  • MDPI. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • ResearchGate.
  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • PMC. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry.
  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • PubMed.
  • European Patent Office.
  • PubMed.
  • PubMed. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity.
  • PubMed. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][8][9]triazine-based VEGFR-2 kinase inhibitors.

  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • PubMed.

Sources

Fundamental Physicochemical Differences: Fluorine vs. Chlorine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Medicinal Chemists: Comparing the Reactivity of 3-Fluoro- vs. 3-Chloro-Pyridine Amines

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, present in over 7,000 drug molecules of medicinal importance.[1] Its ability to engage in hydrogen bonding and its bioisosteric relationship with benzene make it a privileged structure. The strategic introduction of halogen atoms onto this ring profoundly modulates a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] Among the halogens, fluorine and chlorine are the most frequently employed substituents, yet their influence on the reactivity of the pyridine core, particularly in the presence of an amino group, is markedly different.

This guide provides an in-depth comparison of the reactivity of 3-fluoro- and 3-chloro-pyridine amines, offering researchers, scientists, and drug development professionals a clear framework for strategic synthetic planning. We will move beyond simple rules of thumb to explore the underlying electronic and steric principles that govern their behavior in key synthetic transformations, supported by experimental data and established mechanistic insights.

The divergent reactivity of 3-fluoro- and 3-chloro-pyridine amines stems from the intrinsic differences between the two halogen atoms. While both are electronegative, the nuances of their properties dictate their influence on the pyridine ring.

Fluorine, the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I).[4] Its small van der Waals radius (1.47 Å) means it is a close steric mimic of a hydrogen atom (1.20 Å).[5] In contrast, chlorine is less electronegative but more polarizable and larger (van der Waals radius of 1.74 Å).[5] These distinctions are critical in determining the electrophilicity of the pyridine ring carbons and the strength of the carbon-halogen bond.

PropertyFluorine (F)Chlorine (Cl)Impact on Reactivity
Pauling Electronegativity 3.983.16Fluorine's stronger inductive effect makes adjacent carbons more electron-deficient.
Van der Waals Radius 1.47 Å1.74 ÅChlorine imparts greater steric hindrance.
C(sp²)–X Bond Energy ~544 kJ/mol~400 kJ/molThe C-F bond is significantly stronger and less prone to cleavage than the C-Cl bond.[6]
Inductive Effect Strong (-I)Moderate (-I)Fluorine strongly activates the ring for nucleophilic attack.
Polarizability LowHighChlorine's higher polarizability can better stabilize transition states in certain reactions.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the functionalization of electron-deficient heterocycles like pyridine.[7][8] In these reactions, the halogen acts as a leaving group, and its identity dramatically influences the reaction rate.

The established reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I .[9][10] This may seem counterintuitive, as the C-F bond is the strongest. However, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form a negatively charged intermediate, known as the Meisenheimer complex. The stability of this intermediate is the key.

Fluorine's paramount electronegativity powerfully stabilizes the developing negative charge in the Meisenheimer complex through its inductive effect. This stabilization lowers the activation energy of the first step, accelerating the overall reaction. The subsequent departure of the halide is a lower-energy, rapid step. Therefore, for SNAr reactions, 3-fluoropyridine amines are significantly more reactive than their 3-chloropyridine counterparts .[11][12]

Suzuki_Cycle Figure 2: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition (R¹-X) C-Cl bond is much more reactive than C-F bond pd2_trans R¹-Pd(II)L₂(R²) pd2_complex->pd2_trans Transmetalation (R²-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product Product R¹-R² pd2_trans->product reagents Reagents R¹-X + R²-B(OR)₂

Sources

Technical Guide: Elemental Analysis & Characterization of 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1242336-53-3 | Formula: C₆H₅F₃N₂ | M.W.: 162.11 g/mol [1]

Executive Summary & Application Context

4-(Difluoromethyl)-3-fluoropyridin-2-amine is a critical pharmacophore intermediate, primarily utilized in the synthesis of P2X3 receptor antagonists (e.g., Eliapixant derivatives) and other kinase inhibitors.[1] Its structural uniqueness lies in the difluoromethyl (-CHF₂) group at the C4 position.[1]

Unlike the ubiquitous trifluoromethyl (-CF₃) group, the -CHF₂ moiety acts as a lipophilic hydrogen bond donor, offering a unique "bioisosteric switch" that modulates metabolic stability without the excessive lipophilicity penalty associated with perfluorination.[1]

This guide provides the definitive reference for validating this molecule's identity and purity, contrasting it with common analogs, and detailing the specific analytical challenges posed by its high fluorine content (35.16% w/w).

Elemental Analysis Data: Theoretical vs. Experimental Benchmarks

For high-value intermediates in drug discovery, establishing purity beyond HPLC (Area %) is mandatory.[1] Elemental analysis (CHN) serves as the primary confirmation of bulk purity and salt stoichiometry.

Table 1: Theoretical Composition (Standard Reference)
ElementSymbolCountAtomic WeightMass ContributionTheoretical % (w/w)
Carbon C612.01172.06644.45%
Hydrogen H51.0085.0403.11%
Nitrogen N214.00728.01417.28%
Fluorine F318.99856.99535.16%
Total 162.115 100.00%
Table 2: Comparative Specification Guide (Acceptance Criteria)

Note: Fluorinated pyridines often exhibit incomplete combustion due to the strength of the C-F bond (approx. 485 kJ/mol), leading to low Carbon values if not catalyzed properly.[1]

ParameterAcceptable Range (Theory ±0.4%)Common "Fail" Mode (Incomplete Combustion)Common "Fail" Mode (Hygroscopic/Solvent Trap)
Carbon 44.05% – 44.85%< 43.80% (Formation of CF₄ gas)Varies (Solvent dependent)
Hydrogen 2.71% – 3.51%N/A> 3.60% (Retained H₂O/MeOH)
Nitrogen 16.88% – 17.68%< 16.50% (Incomplete oxidation)< 16.80% (Dilution by solvent)
Purity Verdict PASS FAIL (Requires WO₃ additive)FAIL (Requires drying >4h @ 40°C)
Comparative Performance: -CHF₂ vs. Alternatives[1]

The decision to use the 4-difluoromethyl analog over the 4-trifluoromethyl or 4-methyl variants is driven by specific physicochemical properties.

Table 3: Physicochemical & Synthetic Comparison
Feature4-(Difluoromethyl)- (Target)4-(Trifluoromethyl)- (Analog)4-Methyl- (Analog)
Lipophilicity (cLogP) ~1.2 (Moderate)~1.8 (High)~0.8 (Low)
H-Bonding Donor (C-H acts as weak donor)Acceptor onlyNone
Metabolic Stability High (Blocks oxidation)Very HighLow (Benzylic oxidation risk)
pKa (Pyridine N) ~3.5 (Electron withdrawing)~2.8 (Strongly withdrawing)~6.5 (Electron donating)
Analytical Challenge High: C-F bond resistance + H-bondingHigh: C-F bond resistanceLow: Standard combustion

Key Insight: The -CHF₂ group lowers the pKa of the pyridine nitrogen less drastically than -CF₃, maintaining better solubility in aqueous acids while still preventing the rapid metabolic oxidation seen with -CH₃ groups.[1]

Technical Validation Workflow

Validating fluorinated pyridines requires a specific decision tree to avoid false negatives in purity assessments.

ValidationWorkflow Start Crude Product (4-CHF2-3-F-Pyridine-NH2) Drying Vacuum Dry (40°C, <10 mbar, 4h) Start->Drying NMR 1H & 19F NMR (Confirm Structure) Drying->NMR Combustion Combustion Analysis (CHN) NMR->Combustion Decision Is Carbon within ±0.4%? Combustion->Decision Pass Release Batch (>98% Purity) Decision->Pass Yes Fail_LowC Fail: Low Carbon Decision->Fail_LowC No (C < Theory) Fail_HighH Fail: High Hydrogen Decision->Fail_HighH No (H > Theory) Remedy_WO3 Add WO3 Oxidizer (Breaks C-F bonds) Fail_LowC->Remedy_WO3 Remedy_Dry Re-dry Sample (Remove H2O/Solvent) Fail_HighH->Remedy_Dry Remedy_WO3->Combustion Remedy_Dry->Combustion

Figure 1: Analytical decision tree for fluorinated pyridine validation. Note the specific remediation loops for common combustion failures.

Experimental Protocols
Protocol A: Optimized Combustion Analysis for Fluorinated Pyridines

Standard combustion often fails for polyfluorinated compounds because Fluorine reacts with Carbon to form tetrafluoromethane (CF₄), a highly stable gas that escapes detection as CO₂, leading to low Carbon readings.

  • Sample Prep: Dry the sample of this compound at 40°C under high vacuum (0.1 mbar) for 4 hours to remove trace crystallization solvents.

  • Weighing: Weigh 2.0 – 2.5 mg of sample into a tin capsule.

  • Additive: Add 5–10 mg of Tungsten(VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.

    • Mechanism:[1][2] The metal oxide acts as a flux and oxygen donor, ensuring complete oxidation of C-F bonds and preventing CF₄ formation.

  • Combustion: Run at elevated temperature (1050°C) with a high Oxygen boost time (e.g., 5 seconds additional O₂ injection).

  • Calibration: Calibrate using a fluorinated standard (e.g., 4-fluorobenzoic acid) rather than acetanilide to match the matrix combustion profile.

Protocol B: 1H-NMR Characterization (DMSO-d6)

Essential for distinguishing the -CHF₂ proton from aromatic protons.[1]

  • Solvent: DMSO-d6 (CDCl₃ may cause peak broadening due to H-bonding).[1]

  • Key Signals:

    • δ 6.0 – 6.5 ppm (t, 1H, J ≈ 55 Hz): Characteristic triplet of the -CHF₂ proton. The large coupling constant (

      
      ) is diagnostic.
      
    • δ 6.2 ppm (br s, 2H): Amine (-NH₂) protons.[1] Exchangeable with D₂O.

    • δ 7.8 – 8.2 ppm (m, 2H): Aromatic pyridine protons (H5, H6).

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines. Science. Link[1]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Link[1]

  • Vertex Pharmaceuticals. (Patent Literature). Substituted Pyridines as P2X3 Antagonists. (Contextual reference for the application of 4-difluoromethyl-3-fluoropyridin-2-amine).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Difluoromethyl)-3-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a novel chemical entity from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Difluoromethyl)-3-fluoropyridin-2-amine, a compound of interest for researchers in drug development. As a fluorinated aminopyridine derivative, this molecule presents specific hazards that necessitate a comprehensive understanding to ensure the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering causal explanations for each procedural step to build a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for this compound is not broadly available, a robust hazard assessment can be constructed by examining structurally analogous compounds such as other fluorinated aminopyridines. The presence of the aminopyridine core and fluorine substituents are key determinants of its toxicological and chemical profile.

The aminopyridine family of compounds is known for its neurotoxicity, acting as potent potassium channel blockers.[1][2][3] The addition of fluorine atoms can enhance metabolic stability and membrane permeability, potentially increasing both efficacy in a therapeutic context and toxicity. Therefore, it is imperative to handle this compound with the assumption of high acute toxicity.

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryInferred Risks & RationaleGHS Hazard Statements (Anticipated)
Acute Toxicity (Oral, Dermal, Inhalation) Aminopyridines are known to be toxic or fatal if swallowed, and toxic in contact with skin or if inhaled.[1] The difluoromethyl and fluoro- groups may alter absorption rates but the core toxicity of the aminopyridine structure remains the primary concern.H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled
Skin Corrosion / Irritation Analogous compounds cause skin irritation.[4][5][6] Direct contact should be avoided to prevent local irritation and systemic absorption.H315: Causes skin irritation
Serious Eye Damage / Irritation Direct contact with related chemicals causes serious eye irritation.[4][5][6][7]H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][4][5] Inhalation of dust or aerosols should be minimized.H335: May cause respiratory irritation
Environmental Hazards Fluorinated organic compounds can be persistent in the environment. While specific data is lacking, prudence dictates preventing any release into aquatic or soil systems.[8][9]H412: Harmful to aquatic life with long lasting effects (Assumed)
Combustibility & Thermal Decomposition Like many organic compounds, it is a combustible solid.[2] In a fire, it may produce poisonous gases such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and highly toxic hydrogen fluoride (HF).[2]N/A

Regulatory Framework: The Legal Imperative

The disposal of any chemical waste is governed by stringent national and local regulations. In the United States, the Environmental Protection Agency (EPA) provides guidance, particularly for persistent chemical classes like per- and polyfluoroalkyl substances (PFAS), which share the characteristic of strong carbon-fluorine bonds.[8][9][10]

While this compound may not be explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[11] Given the inferred high acute toxicity, it is best practice to manage this compound as a hazardous waste.

Core Principle: All waste containing this compound must be collected and disposed of through a licensed hazardous waste management facility.[12][13][14] Never discharge this material or its containers into drains, sewers, or the general environment.[12]

Personnel Safety & Personal Protective Equipment (PPE)

Given the high potential toxicity, a stringent PPE protocol is non-negotiable. The primary routes of exposure to be protected against are inhalation, skin contact, and eye contact.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[1][13][15] Ensure that a safety shower and eyewash station are readily accessible.[1][2]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for any operation involving significant quantities. Gloves must be inspected before use and changed immediately if contamination is suspected.[2][15]

  • Eye and Face Protection : Chemical safety goggles are mandatory.[13][15] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3]

  • Body Protection : A lab coat is required at all times. For larger quantities or spill cleanup, wear appropriate protective clothing to prevent skin exposure.[2][15]

  • Respiratory Protection : For routine handling within a fume hood, respiratory protection is not typically required. However, during spill cleanup or if engineering controls fail, a NIOSH-approved respirator with appropriate cartridges must be used.[13][15]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step 1: Evacuate and Alert

  • Immediately alert all personnel in the vicinity.

  • Evacuate the immediate area of the spill.

Step 2: Secure the Area

  • Restrict access to the spill area.

  • If the material is a solid, prevent it from becoming airborne.

  • Remove all sources of ignition.[2][13]

Step 3: Don Appropriate PPE

  • Before re-entering the area, don the full PPE ensemble described in Section 3, including respiratory protection if necessary.

Step 4: Contain and Clean

  • For solid spills, gently cover with an inert absorbent material like vermiculite or sand. Do not dry sweep, as this can generate dust.[15]

  • Carefully sweep or vacuum the material into a designated, labeled hazardous waste container.[13][15] Use non-sparking tools if there is any fire risk.[1]

  • For liquid spills (if dissolved in a solvent), absorb with a chemical absorbent pad or inert material.

Step 5: Decontaminate

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol, methanol), followed by soap and water.

  • All cleaning materials (absorbent pads, contaminated gloves, etc.) must be placed into the hazardous waste container.

Step 6: Report

  • Report the incident to your institution's Environmental Health & Safety (EHS) department.

Disposal Pathways: A Decision-Making Workflow

The recommended disposal pathway for this compound is designed to ensure complete destruction and prevent environmental release. On-site chemical neutralization is not recommended for this compound without a thoroughly validated and EHS-approved protocol, due to the stable C-F bonds and the potential to generate equally hazardous byproducts.

The most effective and compliant method is high-temperature incineration by a licensed waste disposal contractor.[14] This process provides the high energy required to break the carbon-fluorine bonds, mineralizing the fluorine to hydrogen fluoride (HF), which is then scrubbed from the effluent gas.[8]

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Pathway Start Waste Generated (Pure compound, contaminated labware, reaction mixtures, etc.) Collect Collect in Designated, Compatible Waste Container Start->Collect Label Label Container Clearly: 'Hazardous Waste' 'this compound' Full Chemical Names of Solvents Associated Hazards (Toxic) Collect->Label Store Store in Secure, Secondary Containment in Satellite Accumulation Area Label->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS Transport Transport by Licensed Hazardous Waste Contractor ContactEHS->Transport Incinerate High-Temperature Incineration (>1,000°C) with Acid Gas Scrubbing Transport->Incinerate End Compliant Disposal Incinerate->End

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Waste Collection Protocol

This protocol ensures that waste is handled safely and is ready for compliant disposal.

Step 1: Select the Proper Waste Container

  • Use a container made of a material compatible with the waste (e.g., glass or polyethylene for organic solvents).

  • The container must have a secure, leak-proof screw cap.

  • Ensure the container is clean and in good condition.

Step 2: Segregate Your Waste

  • Dedicate a specific container for waste containing this compound.

  • Do not mix this waste with other waste streams (e.g., non-halogenated solvents, aqueous waste) unless explicitly permitted by your EHS department.[16][17] This is crucial as mixing can create unknown hazards and complicate the disposal process.

Step 3: Accumulate Waste Safely

  • Always keep the waste container closed except when adding waste.

  • Add waste slowly and carefully, using a funnel if necessary, to avoid spills.

  • Perform this action inside a chemical fume hood.

Step 4: Label the Container Accurately

  • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "this compound".

  • List all other components and their approximate percentages (e.g., "Acetonitrile ~80%", "Water ~10%"). Avoid using abbreviations or chemical formulas.

  • Indicate the associated hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).

Step 5: Store for Pickup

  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • The container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 6: Arrange for Disposal

  • Once the container is full, or if work on the project is complete, contact your institution's EHS department to schedule a waste pickup. Do not allow waste to accumulate for extended periods.

Conclusion

The responsible management of this compound is a critical component of laboratory safety and environmental stewardship. Due to its inferred high toxicity as an aminopyridine and the persistence of its fluorinated structure, this compound demands rigorous handling and disposal procedures. The cornerstone of this process is the unwavering commitment to preventing exposure and environmental release by treating all associated materials as hazardous waste, ensuring they are collected, securely stored, and ultimately destroyed via high-temperature incineration by a certified professional. By understanding the causality behind these protocols, researchers can foster a safety culture that protects themselves, their colleagues, and the wider community.

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